MJC13
Description
The exact mass of the compound N-(2,3-dichlorophenyl)cyclohexanecarboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-10-7-4-8-11(12(10)15)16-13(17)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPWKRVXNGLEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200709-97-3 | |
| Record name | 200709-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
MJC13's Mechanism of Action in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MJC13 is a novel small molecule inhibitor that demonstrates significant potential in the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC). Its primary mechanism of action revolves around the targeted disruption of the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer proliferation and survival. This compound accomplishes this by targeting the FK506-binding protein 52 (FKBP52), a key co-chaperone of the AR. By preventing the dissociation of the AR-chaperone complex, this compound effectively halts the nuclear translocation of AR and subsequent transactivation of its target genes. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the AR-Chaperone Complex
This compound's therapeutic effect stems from its ability to allosterically modulate the androgen receptor. It specifically targets the Binding Function 3 (BF3) surface of the AR.[1] This interaction prevents the necessary conformational changes required for the release of AR from its cytoplasmic chaperone complex, which includes Heat Shock Protein 90 (Hsp90) and the immunophilin FKBP52.[1][2][3]
The binding of androgens to the AR normally triggers the dissociation of this complex, allowing the AR to translocate to the nucleus, dimerize, and bind to androgen response elements (AREs) on the DNA, thereby initiating the transcription of genes that promote cell growth and survival.[2][3] this compound effectively blocks this initial step. By stabilizing the AR-Hsp90-FKBP52 complex, this compound sequesters the AR in the cytoplasm, preventing its nuclear functions.[3] This leads to a significant reduction in the expression of AR-regulated genes, such as prostate-specific antigen (PSA), and ultimately inhibits the proliferation of both androgen-dependent (LNCaP) and castration-resistant (22Rv1) prostate cancer cells.[2][3] Recent studies have also indicated that this compound can inhibit the formation of AR dimers, further disrupting its signaling cascade.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (Day 28) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle Control | PEG 400:Tween 80 (1:1) | ~400 mm³ | - | [2] |
| This compound | 10 mg/kg, twice weekly | ~200 mm³ | p < 0.05 | [2] |
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| LNCaP | Gene Expression (Microarray) | 30 µM | Inhibition of DHT-dependent gene expression | [3] |
Note: Specific IC50 values for cell proliferation are not yet publicly available in the reviewed literature.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Culture
-
Cell Lines:
-
LNCaP (androgen-sensitive human prostate adenocarcinoma)
-
22Rv1 (castration-resistant human prostate carcinoma)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
In Vivo Xenograft Study
-
Animal Model: Male C.B-17 SCID mice (6-8 weeks old).
-
Tumor Cell Inoculation: 2 x 10⁶ 22Rv1 cells in 100 µL of a 1:1 mixture of RPMI-1640 medium and Matrigel are injected subcutaneously into the flank of each mouse.[2]
-
Treatment Initiation: Treatment begins when tumors reach a palpable size (approximately 50-100 mm³).
-
This compound Formulation: this compound is dissolved in a vehicle of PEG 400 and Tween 80 (1:1 v/v) at a concentration of 7.5 mg/mL.[2]
-
Dosing Regimen: Mice are treated with 10 mg/kg of this compound or vehicle control via intratumoral injection twice weekly for 4 weeks.[2]
-
Tumor Volume Measurement: Tumor dimensions are measured twice weekly using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth curves are plotted, and statistical significance between treatment and control groups is determined using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Experimental Workflow for Xenograft Study
Western Blot Analysis for AR and FKBP52
-
Cell Lysis: Prostate cancer cells are treated with this compound or vehicle control for the desired time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against AR (e.g., rabbit anti-AR, 1:1000) and FKBP52 (e.g., mouse anti-FKBP52, 1:1000) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for AR Nuclear Translocation
-
Cell Culture and Treatment: Prostate cancer cells are grown on glass coverslips and treated with androgens (e.g., dihydrotestosterone, DHT) in the presence or absence of this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Cells are blocked with 1% BSA in PBS for 30 minutes.
-
Cells are incubated with a primary antibody against AR for 1 hour at room temperature.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.
-
-
Nuclear Staining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted on microscope slides.
-
Imaging and Analysis: Images are captured using a fluorescence microscope. The subcellular localization of AR (nuclear vs. cytoplasmic) is quantified by analyzing the fluorescence intensity in the nuclear and cytoplasmic compartments.
Conclusion
This compound represents a promising therapeutic agent for prostate cancer with a well-defined mechanism of action. By targeting the FKBP52 co-chaperone and stabilizing the AR in an inactive cytoplasmic complex, this compound effectively inhibits the AR signaling pathway at a critical early step. This leads to the suppression of AR-dependent gene expression and a subsequent reduction in prostate cancer cell proliferation. The preclinical data, particularly the in vivo efficacy in a castrate-resistant model, underscore the potential of this compound as a novel therapeutic strategy. Further investigation, including the determination of specific IC50 values and a broader characterization of its effects on the transcriptome, will be crucial in advancing this compound towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
MJC13: A Technical Whitepaper on a Novel FKBP52-Targeting Agent for Androgen Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MJC13 is a novel small molecule identified as an FKBP52-targeting agent with significant potential in therapeutic areas dependent on androgen receptor (AR) signaling, most notably in castration-resistant prostate cancer (CRPC).[1][2][3] This document provides an in-depth technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols utilized in its characterization. The core mechanism of this compound involves the modulation of the AR-chaperone complex, preventing the dissociation of FKBP52 and leading to the cytoplasmic retention of the AR.[4][5][6][7] While FKBP52 has also been implicated in the pathophysiology of tauopathies, the direct effects of this compound on Tau protein have yet to be extensively studied.[8][9][10][11][12] This whitepaper will focus on the well-documented role of this compound in the context of AR signaling.
Introduction: The Role of FKBP52 in Steroid Hormone Receptor Function
The 52-kDa FK506-binding protein (FKBP52) is a co-chaperone of the heat shock protein 90 (Hsp90) and a positive regulator of steroid hormone receptors, including the androgen receptor (AR), glucocorticoid receptor (GR), and progesterone (B1679170) receptor (PR).[1] Prior to hormone binding, the AR resides in the cytoplasm as part of a multi-protein chaperone complex that includes Hsp90 and FKBP52.[1] Upon androgen binding, a conformational change occurs, leading to the dissociation of the chaperone proteins and the translocation of the AR to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell proliferation and survival. In prostate cancer, particularly in CRPC, the AR signaling pathway remains a critical driver of tumor growth.[1] Therefore, targeting the regulatory components of the AR complex, such as FKBP52, represents a promising therapeutic strategy.[4][5][6]
This compound: Mechanism of Action
This compound is a first-in-class drug that targets the regulation of the AR by FKBP52.[7] It is not a direct ligand of FKBP52's active site. Instead, this compound is predicted to bind to the binding function 3 (BF3) surface on the AR's ligand-binding domain.[13][14] This interaction allosterically modulates the AR, preventing the hormone-induced dissociation of the Hsp90-FKBP52-AR complex.[4][5][6] By stabilizing this cytoplasmic complex, this compound effectively inhibits the nuclear translocation of the AR, thereby blocking downstream AR-dependent gene expression and androgen-stimulated proliferation of prostate cancer cells.[4][6] This unique mechanism of action makes this compound a potentially effective therapeutic for both hormone-dependent and hormone-independent prostate cancers.[1]
Figure 1: Mechanism of action of this compound in androgen receptor signaling.
Quantitative Data Summary
The following tables summarize the key physicochemical and preclinical efficacy data for this compound.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| Molecular Formula | C₁₃H₁₅Cl₂NO |
| Molecular Weight | 272.17 g/mol |
| LogP | 6.49 |
| Aqueous Solubility | 0.28 µg/mL |
| Plasma Protein Binding | >98% |
Table 2: In Vivo Efficacy of this compound in a Castrate-Resistant Prostate Cancer Xenograft Model [1][2][3]
| Treatment Group | Dosing Regimen | Mean Tumor Volume Reduction |
| This compound | 10 mg/kg, intratumoral, twice weekly for 4 weeks | Statistically significant reduction compared to vehicle |
| Vehicle Control | - | - |
Table 3: Analytical Method Validation for this compound Quantification [15][16]
| Matrix | Linear Range | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Extraction Recovery |
| Solution | 1 - 1000 ng/mL | 2.27 - 3.88 | 2.80 - 4.79 | N/A |
| Rat Plasma | 1 - 1000 ng/mL | 2.27 - 3.88 | 2.80 - 4.79 | 95.3% |
| Rat Urine | 1 - 200 ng/mL | 2.27 - 3.88 | 2.80 - 4.79 | 96.2% |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
In Vivo Xenograft Model for Efficacy Studies[1][2][3]
-
Cell Line: 22Rv1 human prostate cancer cells, which are androgen-independent.
-
Animal Model: C.B-17 SCID (Severe Combined Immunodeficient) mice.
-
Tumor Implantation: 22Rv1 cells are suspended in an appropriate medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound, formulated in a vehicle of PEG 400 and Tween 80 (1:1, v/v), is administered via intratumoral injection.[1][2]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal weight and general health are also monitored.
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Figure 2: General workflow for in vivo efficacy testing of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification[15][16]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode with positive ionization. The specific precursor-to-product ion transitions for this compound (m/z 272 → m/z 162) and an internal standard are monitored.[16]
-
Sample Preparation: For biological matrices like plasma and urine, a protein precipitation step with acetonitrile is performed, followed by centrifugation to remove precipitated proteins. The supernatant is then analyzed.
-
Validation: The method is validated for linearity, accuracy, precision, recovery, and matrix effects according to standard guidelines.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions[14]
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Antibody Incubation: The cell lysate is incubated with an antibody specific to a target protein (e.g., AR).
-
Immune Complex Precipitation: Protein A/G beads are added to the lysate to bind the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads and analyzed by western blotting using antibodies against the protein of interest (e.g., FKBP52) to determine if it was part of the complex.
The Role of FKBP52 in Tauopathies: A Potential Future Direction
While the primary focus of this compound research has been on its effects on AR signaling, the role of its target's family member, FKBP52, in neurodegenerative diseases, particularly tauopathies like Alzheimer's disease, is an emerging area of interest.[8][9][10][12] Studies have shown that FKBP52 binds directly to the Tau protein, especially its hyperphosphorylated form, which is a key component of neurofibrillary tangles.[8][9][10][12] Overexpression of FKBP52 has been shown to prevent the accumulation of Tau and reduce neurite length in cell models.[8][9][10] Furthermore, reduced levels of FKBP52 have been observed in the brains of patients with Alzheimer's disease and frontotemporal lobar degeneration with Tau pathology, suggesting that FKBP52 may play a role in the clearance of pathogenic Tau.[11] Although there is currently no direct evidence linking this compound to the modulation of Tau phosphorylation or aggregation, the established interaction between FKBP52 and Tau suggests that exploring the effects of FKBP52-targeting agents in the context of tauopathies could be a valuable avenue for future research.
Conclusion
This compound is a promising FKBP52-targeting agent that has demonstrated significant preclinical activity in models of castration-resistant prostate cancer. Its unique mechanism of action, which involves the stabilization of the cytoplasmic AR-chaperone complex, offers a novel approach to inhibiting AR signaling. The quantitative data and experimental protocols summarized in this whitepaper provide a solid foundation for further research and development of this compound and similar compounds. While the direct application of this compound to tauopathies remains to be investigated, the known interaction between FKBP52 and Tau protein opens up exciting possibilities for the future exploration of this class of molecules in the field of neurodegenerative diseases.
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Solution formulation development and efficacy of this compound in a preclinica" by Su Liang, Xiaomei Bian et al. [digitalscholarship.tsu.edu]
- 4. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 5. Targeting the regulation of androgen receptor signaling by the heat shock protein 90 cochaperone FKBP52 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Pharmaceutical Compositions Which Inhibit Fkbp52-Mediated Regulation of Androgen Receptor Function and Methods of Using Same | Expertise Connector [expertise.utep.edu]
- 8. A role for FKBP52 in Tau protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Frontiers | A decrease in Fkbp52 alters autophagosome maturation and A152T-tau clearance in vivo [frontiersin.org]
- 12. [PDF] A role for FKBP52 in Tau protein function | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The FKBP52 Cochaperone Acts in Synergy with β-Catenin to Potentiate Androgen Receptor Signaling | PLOS One [journals.plos.org]
- 15. Quantification of a New Anti-Cancer Molecule this compound Using a Rapid, Sensitive, and Reliable Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Quantification of a new anti-cancer molecule this compound using a rapid, sens" by Su Liang, Xiaomei Bian et al. [scholarworks.utep.edu]
The Discovery and Synthesis of MJC13: A Novel Androgen Receptor Signaling Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MJC13, with the chemical name N-(2,3-dichlorophenyl)-cyclohexanecarboxamide, is a small molecule inhibitor identified as a promising therapeutic agent for the treatment of prostate cancer, including castrate-resistant forms of the disease.[1][2] This compound uniquely targets the androgen receptor (AR) signaling pathway, not by competing with androgens for the ligand-binding pocket, but by modulating the interaction between the AR and its co-chaperone, FK506-binding protein 52 (FKBP52).[1][3] this compound is proposed to bind to the AR's binding function 3 (BF3) surface, preventing the hormone-dependent dissociation of the Hsp90-FKBP52-AR complex.[1][4] This action sequesters the AR in the cytoplasm, inhibiting its nuclear translocation and subsequent activation of AR-dependent gene expression, ultimately leading to a reduction in prostate cancer cell proliferation.[1][2][4] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth in xenograft models of human prostate cancer.[2][5][6][7] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery and Synthesis
Discovery
This compound was identified through a modified receptor-mediated reporter assay in yeast designed to screen a diversified natural compound library for inhibitors of FKBP52-enhanced AR function.[1] This screening effort led to the identification of this compound as a lead compound that specifically inhibits the potentiation of AR signaling by FKBP52.[1]
Synthesis
While specific, detailed synthetic protocols for this compound are not extensively published in the primary literature, with sources indicating it was custom synthesized by Chembridge (San Diego, CA), a plausible synthetic route can be derived from general organic chemistry principles for the formation of amides.[2] The synthesis of N-(2,3-dichlorophenyl)-cyclohexanecarboxamide would likely involve the acylation of 2,3-dichloroaniline (B127971) with cyclohexanecarbonyl chloride.
Proposed Synthetic Scheme:
-
Step 1: Reaction of Cyclohexanecarboxylic Acid with a Chlorinating Agent. Cyclohexanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive cyclohexanecarbonyl chloride.
-
Step 2: Amide Formation. The resulting cyclohexanecarbonyl chloride is then reacted with 2,3-dichloroaniline in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion, yielding this compound.
Quantitative Data
Physicochemical Properties
The physicochemical properties of this compound have been characterized to inform formulation development for preclinical studies.[2][5][6][7]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅Cl₂NO | [2] |
| Molecular Weight | 272.17 g/mol | [2] |
| LogP (Water/1-Octanol) | 6.49 ± 0.37 | [2] |
| Aqueous Solubility | 0.28 µg/mL | [2][5][6][7] |
| Plasma Protein Binding | >98% (rat plasma) | [2][5][6][7] |
Stability of this compound
The stability of both dry powder this compound and a co-solvent formulation was assessed over one month at various temperatures.[2]
Table 2.1: Stability of Dry this compound Powder
| Storage Temperature | 3 Days (% Recovery) | 1 Week (% Recovery) | 2 Weeks (% Recovery) | 1 Month (% Recovery) |
| -20°C | Not Reported | Not Reported | Not Reported | 97.3 ± 2.5 |
| 4°C | Not Reported | Not Reported | Not Reported | 99.7 ± 3.5 |
| Room Temperature | Not Reported | Not Reported | Not Reported | 95.3 ± 2.8 |
Table 2.2: Stability of this compound in Co-solvent Formulation (PEG 400:Tween 80, 1:1 v/v)
| Storage Temperature | 3 Days (% Recovery) | 1 Week (% Recovery) | 2 Weeks (% Recovery) | 1 Month (% Recovery) |
| -20°C | Not Reported | Not Reported | Not Reported | 98.0 ± 6.1 |
| 4°C | Not Reported | Not Reported | Not Reported | 97.3 ± 1.5 |
| Room Temperature | Not Reported | Not Reported | Not Reported | 96.7 ± 1.5 |
In Vivo Efficacy in a Xenograft Model
The efficacy of this compound was evaluated in a human prostate cancer xenograft mouse model using 22Rv1 cells.[2] Mice were treated with 10 mg/kg this compound via intratumoral injection twice weekly for four weeks.[2][5][6][7]
| Time Point | Average Tumor Volume (this compound-treated) (mm³) | Average Tumor Volume (Vehicle-treated) (mm³) |
| Day 0 | ~100 | ~100 |
| Day 7 | ~150 | ~250 |
| Day 14 | ~200 | ~500 |
| Day 21 | ~300 | ~900 |
| Day 28 | ~400 | ~1400 |
Note: Specific numerical values from the original graphical data are approximated for this table.
LC-MS/MS Method Validation
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of this compound in solution, rat plasma, and rat urine.[8][9]
| Matrix | Linearity Range (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Intra-day Accuracy (RE%) | Inter-day Accuracy (RE%) | Extraction Recovery (%) |
| Solution | 1 - 1000 | 2.27 - 3.88 | 2.80 - 4.79 | 1.99 - 4.20 | 1.83 - 4.39 | Not Applicable |
| Rat Plasma | 1 - 1000 | 2.27 - 3.88 | 2.80 - 4.79 | 1.99 - 4.20 | 1.83 - 4.39 | 95.3 |
| Rat Urine | 1 - 200 | 2.27 - 3.88 | 2.80 - 4.79 | 1.99 - 4.20 | 1.83 - 4.39 | 96.2 |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
-
An excess amount of this compound is added to a capped glass bottle containing the selected vehicle (e.g., water, ethanol, PEG 400).[2]
-
The mixture is agitated on a reciprocating shaker for 48 hours at room temperature.[2]
-
Samples are then centrifuged at 3000 rpm for 10 minutes.[2]
-
The supernatant is filtered through a 0.22 µm ultrafiltration unit.[2]
-
The concentration of the dissolved drug in the filtrate is determined by LC-MS/MS.[2]
-
Experiments are conducted in triplicate.[2]
Human Prostate Cancer Xenograft Mouse Model
-
Cell Preparation: 22Rv1 human prostate carcinoma epithelial cells are cultured in RPMI-1640 medium.[2]
-
Animal Model: Male C.B-17 SCID mice are used for the study.[2]
-
Tumor Implantation: 22Rv1 cells are implanted subcutaneously into the mice to establish tumors.
-
Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The treatment group receives intratumoral injections of this compound (e.g., 10 mg/kg in a co-solvent formulation) twice weekly for a specified duration (e.g., 4 weeks). The control group receives injections of the vehicle.[2][5][6][7]
-
Monitoring: Tumor volumes are measured regularly to assess the efficacy of the treatment.[2]
Cell Proliferation Assay (XTT Assay)
-
Cell Plating: LNCaP cells are plated in 96-well plates at a density of 10,000 cells per well.[3]
-
Treatment: Cells are maintained in steroid-depleted serum and treated with the desired concentrations of DHT, this compound, and/or other compounds.[3]
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).[3]
-
XTT Reagent Addition: The XTT Cell Viability Kit reagent is added to each well according to the manufacturer's instructions.
-
Incubation and Measurement: After a further incubation period, the absorbance is read on a plate reader to determine cell viability.[3]
Visualization of Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on the androgen receptor signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the preclinical evaluation of this compound in a xenograft mouse model.
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-(2,3-dichlorophenyl)cyclohexanecarboxamide (C13H15Cl2NO) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide | MDPI [mdpi.com]
- 4. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]
- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
The Impact of MJC13 on Androgen Receptor Signaling: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel molecule MJC13 and its effects on the androgen receptor (AR) signaling pathway. This compound represents a promising therapeutic agent for castration-resistant prostate cancer (CRPC) by targeting a unique mechanism to inhibit AR function. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols from foundational studies, and visualizes the complex biological processes involved.
Introduction to Androgen Receptor Signaling and the Emergence of this compound
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer development and progression.[1] Therapies for advanced prostate cancer have historically focused on either reducing androgen levels or directly antagonizing the AR's ligand-binding pocket.[1] However, the emergence of castration-resistant prostate cancer (CRPC), where the disease progresses despite low androgen levels, highlights the limitations of these approaches and the critical need for novel therapeutic strategies.[1] CRPC often remains dependent on AR signaling, which can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants.[2]
This compound is a small molecule inhibitor that offers an alternative approach to AR antagonism. Instead of competing with androgens at the ligand-binding pocket, this compound targets the regulatory machinery that governs AR function, specifically the heat shock protein 90 (Hsp90) chaperone complex and its cochaperone, FK506-binding protein 52 (FKBP52).[3][4]
Mechanism of Action: Disruption of the AR-Chaperone Complex
This compound's primary mechanism of action involves the stabilization of the AR in a complex with Hsp90 and FKBP52 in the cytoplasm.[3][4][5] In the canonical AR signaling pathway, the binding of an androgen to the AR triggers a conformational change, leading to the dissociation of the chaperone complex. This allows the AR to translocate to the nucleus, dimerize, and bind to androgen response elements (AREs) on target genes, thereby initiating transcription.[2]
This compound is thought to bind to a novel surface on the AR ligand-binding domain known as the binding function 3 (BF3) surface.[6][7] This interaction prevents the androgen-induced dissociation of the AR from the Hsp90-FKBP52 complex.[3][4] By locking the AR in this cytoplasmic complex, this compound effectively inhibits its nuclear translocation and, consequently, AR-mediated gene transcription and prostate cancer cell proliferation.[1][5] This unique mechanism of action makes this compound effective in both hormone-dependent and hormone-independent models of prostate cancer.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound Action on AR Signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅Cl₂NO | [1] |
| LogP | 6.49 | [1][8] |
| Aqueous Solubility | 0.28 µg/mL | [1][8] |
| Plasma Protein Binding | >98% | [1][8] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Treatment | Concentration | Effect | Reference |
| LNCaP | Reporter Assay | DHT (1nM) + this compound | 30 µM | Inhibition of DHT-dependent reporter gene expression | [6] |
| LNCaP | Microarray | DHT (1nM) + this compound | 30 µM | Widespread inhibition of DHT-responsive genes | [6][9] |
| LNCaP, VCaP | PSA Secretion | This compound | Not specified | Inhibition of PSA secretion | [3] |
| Prostate Cancer Cells | Proliferation Assay | This compound | Low micromolar | Inhibition of androgen-stimulated cell proliferation | [1][5] |
Table 3: Preclinical In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment Regimen | Effect | Reference |
| C.B-17 SCID Mice | 22Rv1 Xenograft | 10 mg/kg this compound, intratumoral, twice weekly for 4 weeks | Significant reduction in tumor growth rate | [1][8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Cell Culture
-
Cell Lines: LNCaP, VCaP, and 22Rv1 human prostate cancer cell lines are commonly used.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. For androgen-dependent experiments, cells are often cultured in phenol (B47542) red-free RPMI-1640 supplemented with charcoal-stripped FBS to deplete endogenous steroids.
Luciferase Reporter Assay for AR Activity
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded in 24-well plates.
-
Transfection: Cells are transiently transfected with an androgen-responsive reporter plasmid (e.g., containing a promoter with AREs driving luciferase expression) and a control plasmid for normalization (e.g., Renilla luciferase).
-
Treatment: After transfection, cells are treated with vehicle (e.g., DMSO), dihydrotestosterone (B1667394) (DHT) to stimulate AR activity, and varying concentrations of this compound or other antagonists (e.g., flutamide, bicalutamide).
-
Lysis and Luminescence Measurement: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase Reporter Assay System).
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
Western Blotting for Protein Expression
-
Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AR, PSA, actin as a loading control), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Co-Immunoprecipitation for Protein-Protein Interactions
-
Cell Lysis: LNCaP cells are treated as required (e.g., with DHT, this compound, flutamide) and then lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose (B213101) beads and then incubated with an antibody against the protein of interest (e.g., anti-AR antibody) overnight. Protein A/G beads are then added to pull down the antibody-protein complexes.
-
Washing: The beads are washed several times to remove non-specific binding.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and then analyzed by Western blotting as described above, probing for interacting partners (e.g., SRC2, β-catenin).[6]
Xenograft Mouse Model for In Vivo Efficacy
-
Cell Inoculation: 22Rv1 prostate cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flanks of male immunodeficient mice (e.g., C.B-17 SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 25 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives intratumoral injections of this compound (e.g., 10 mg/kg in a formulation of PEG 400 and Tween 80) twice weekly. The control group receives vehicle injections.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups.
Visualizations of Experimental Workflows
Microarray Analysis Workflow
Caption: Workflow for Microarray Analysis of this compound Effects.
Xenograft Study Workflow
Caption: Preclinical Xenograft Study Workflow for this compound.
Conclusion
This compound presents a novel strategy for the treatment of prostate cancer, particularly castration-resistant forms, by targeting the AR-chaperone machinery. Its unique mechanism of inhibiting AR nuclear translocation by stabilizing the cytoplasmic AR-Hsp90-FKBP52 complex distinguishes it from traditional AR antagonists. The data summarized in this guide demonstrate its potential through in vitro and preclinical in vivo studies. The detailed experimental protocols provide a foundation for further research and development of this and similar compounds. The continued exploration of alternative sites on the androgen receptor, such as the BF3 surface, holds significant promise for overcoming resistance to current prostate cancer therapies.
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Targeting the regulation of androgen receptor signaling by the heat shock protein 90 cochaperone FKBP52 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of a New Anti-Cancer Molecule this compound Using a Rapid, Sensitive, and Reliable Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - AR target genes are inhibited by this compound and Flutamide. - Public Library of Science - Figshare [plos.figshare.com]
MJC13: A Technical Overview of a Novel FKBP52-Targeting Agent for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJC13, chemically identified as N-(2,3-dichlorophenyl)-cyclohexanecarboxamide, is an investigational small molecule with significant potential in the treatment of castrate-resistant prostate cancer (CRPC)[1][2][3]. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and detailed experimental protocols utilized in its preclinical evaluation.
Structural and Chemical Properties
This compound is a derivative of cyclohexanecarboxamide (B73365) with a molecular formula of C13H15Cl2NO and a molecular weight of 272.17 g/mol [4]. Its chemical structure is characterized by a cyclohexanecarboxamide core linked to a 2,3-dichlorophenyl group[1][5]. Preformulation studies have elucidated several key physicochemical properties of this compound, which are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H15Cl2NO | [4] |
| Molecular Weight | 272.17 g/mol | [4] |
| IUPAC Name | N-(2,3-dichlorophenyl)-cyclohexanecarboxamide | [1][5] |
| CAS Number | 200709-97-3 | [4] |
| LogP (octanol/water) | 6.49 | [1][2][3] |
| Aqueous Solubility | 0.28 μg/mL | [1][2][3] |
| Plasma Protein Binding | >98% | [1][2][3] |
| Purity (custom synthesized) | ≥ 99% | [1][6] |
Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
This compound exerts its anti-tumor activity by targeting the FK506-binding protein 52 (FKBP52), a co-chaperone of the heat shock protein 90 (Hsp90) that positively regulates androgen receptor (AR) signaling[1][7]. In prostate cancer, AR signaling is a critical driver of tumor growth and progression. This compound inhibits the FKBP52-mediated potentiation of AR signaling[1][7].
The proposed mechanism involves this compound binding to the AR's binding function 3 (BF3) surface, which is believed to be the interaction site for FKBP52[5][7]. This interaction prevents the hormone-induced dissociation of the AR from the Hsp90-FKBP52 chaperone complex[1][5][7]. Consequently, the nuclear translocation of the AR is inhibited, leading to a downstream reduction in AR-dependent gene expression and ultimately, the inhibition of prostate cancer cell proliferation[1][5][7].
Caption: Mechanism of action of this compound in inhibiting androgen receptor signaling.
Experimental Protocols
Quantification of this compound in Biological Matrices via LC-MS/MS
A rapid, sensitive, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of this compound in rat plasma and urine.[6][8]
-
Sample Preparation: Acetonitrile (B52724) was used for protein precipitation to extract this compound from rat plasma and urine samples. Itraconazole was employed as the internal standard (IS).[6][8]
-
Chromatographic Separation: A Waters XTerra MS C18 column (125Å, 3.5 µm, 4.6×150 mm) was used for separation with a mobile phase consisting of acetonitrile and water.[6][8]
-
Mass Spectrometric Detection: An API 3200 QTRAP triple quadrupole mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM). The transitions monitored were m/z 272→m/z 162 for this compound and m/z 705→m/z 392 for the internal standard.[8]
-
Linearity: The standard curves were linear over the concentration ranges of 1–1000 ng/mL in solution and rat plasma, and 1–200 ng/mL in rat urine.[6][8]
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Solution formulation development and efficacy of this compound in a preclinica" by Su Liang, Xiaomei Bian et al. [digitalscholarship.tsu.edu]
- 3. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of a New Anti-Cancer Molecule this compound Using a Rapid, Sensitive, and Reliable Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. "Quantification of a new anti-cancer molecule this compound using a rapid, sens" by Su Liang, Xiaomei Bian et al. [scholarworks.utep.edu]
Preclinical Profile of MJC13: A Novel FKBP52-Targeting Agent in Oncology
A Technical Whitepaper for Drug Development Professionals
This document provides an in-depth overview of the preclinical data available for MJC13, a novel small molecule inhibitor of the FK506-binding protein 52 (FKBP52), for oncological applications. The focus of this whitepaper is on the compound's mechanism of action, physicochemical properties, and in vivo efficacy, particularly in the context of castrate-resistant prostate cancer (CRPC).
Core Mechanism of Action
This compound exerts its anticancer effects by targeting the androgen receptor (AR) signaling pathway, a critical driver in the progression of prostate cancer.[1][2][3] Unlike conventional anti-androgens, this compound does not directly bind to the AR's ligand-binding domain. Instead, it targets FKBP52, a co-chaperone of Heat Shock Protein 90 (Hsp90) that plays a crucial role in the maturation and activation of the AR.[2][4]
The mechanism involves the inhibition of the hormone-dependent dissociation of the Hsp90-FKBP52-AR complex.[2][4] This action effectively sequesters the AR in the cytoplasm, preventing its translocation to the nucleus.[2][3] Consequently, AR-dependent gene expression and the proliferation of prostate cancer cells are inhibited.[2][4] This unique mechanism of action makes this compound a promising candidate for the treatment of both hormone-dependent and hormone-independent prostate cancers.[1]
Figure 1: Proposed mechanism of action of this compound.
Physicochemical and Formulation Properties
Preformulation studies have characterized this compound as a highly lipophilic compound with poor aqueous solubility. These properties necessitate a specific formulation strategy to enable in vivo administration.
| Property | Value | Citation(s) |
| Lipophilicity (logP) | 6.49 | [1][5][6] |
| Aqueous Solubility | 0.28 µg/mL | [1][5][6] |
| Plasma Protein Binding | > 98% | [1][5][6] |
| Optimal Formulation | PEG 400 and Tween 80 (1:1, v/v) | [1][5][6] |
| Achieved Concentration | 7.5 mg/mL | [1][5][6] |
| Formulation Stability | Stable for at least 1 month at RT, 4°C, and -20°C | [1] |
In Vivo Efficacy in a Xenograft Model of Castrate-Resistant Prostate Cancer
The antitumor activity of this compound was evaluated in a preclinical model of castrate-resistant prostate cancer. The study utilized a human prostate cancer xenograft mouse model established with 22Rv1 cells.
Experimental Protocol
-
Cell Line: 22Rv1 human prostate cancer cells.
-
Animal Model: C.B-17 Severe Combined Immunodeficient (SCID) mice.
-
Tumor Inoculation: 22Rv1 cells were implanted in the mice.
-
Treatment Initiation: Therapy commenced two weeks post-inoculation when tumor volumes reached an average of approximately 25 mm³.
-
Treatment Groups (n=5 per group):
-
Test Group: 10 mg/kg this compound administered via intratumoral injection.
-
Control Group: Equivalent amount of the co-solvent vehicle administered via intratumoral injection.
-
-
Dosing Schedule: Twice weekly for four consecutive weeks.
-
Primary Endpoint: Tumor volume measurement over time.
Figure 2: Xenograft study experimental workflow.
Results
The administration of 10 mg/kg this compound via intratumoral injection resulted in a significant reduction in the rate of tumor growth compared to the vehicle-treated control group.[1][5][6] While the treatment slowed tumor progression, it did not lead to tumor regression in this model.[1]
| Time Point | Average Tumor Volume - Control (mm³) | Average Tumor Volume - this compound (mm³) |
| Week 2 | ~25 | ~25 |
| Week 6 | Data indicates significant difference | Data indicates significant reduction in growth rate |
Note: Specific weekly tumor volume data points were not provided in the source material, but the significant difference in tumor growth rate at the end of the 4-week treatment period was highlighted.
Summary and Future Directions
The preclinical data for this compound demonstrates its potential as a novel therapeutic agent for castrate-resistant prostate cancer. Its unique mechanism of targeting the FKBP52-AR axis offers a distinct advantage, particularly in the context of resistance to conventional AR-targeted therapies. The in vivo efficacy, coupled with a well-defined formulation, supports further development.
Future preclinical studies should aim to:
-
Evaluate the efficacy of this compound in other oncology indications where AR signaling or FKBP52 is implicated.
-
Investigate the pharmacokinetic and pharmacodynamic profile of this compound with systemic administration routes.
-
Explore combination therapies to enhance antitumor activity and potentially induce tumor regression.
-
Conduct detailed toxicology and safety pharmacology studies to establish a safety profile for first-in-human trials.
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the regulation of androgen receptor signaling by the heat shock protein 90 cochaperone FKBP52 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. "Solution formulation development and efficacy of this compound in a preclinica" by Su Liang, Xiaomei Bian et al. [digitalscholarship.tsu.edu]
- 6. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of MJC13 with the Androgen Receptor BF3 Surface
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR) is a critical therapeutic target in prostate cancer. However, resistance to conventional therapies that target the ligand-binding domain necessitates the exploration of alternative inhibitory mechanisms. This document provides a comprehensive technical overview of MJC13, a small molecule inhibitor that targets the Binding Function 3 (BF3) surface of the AR. This compound represents a novel class of AR inhibitors that allosterically modulate receptor function, offering a promising strategy for the treatment of castration-resistant prostate cancer (CRPC). This guide details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and workflows.
Introduction: The Androgen Receptor and the BF3 Surface
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. In its inactive state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs) and co-chaperones.[1] Upon androgen binding, the AR undergoes a conformational change, dissociates from this complex, homodimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote cell growth and survival.
While traditional anti-androgen therapies target the ligand-binding pocket of the AR, the emergence of resistance has driven the search for inhibitors that act on alternative sites.[2][3] One such site is the Binding Function 3 (BF3) surface, a recently identified regulatory pocket on the AR ligand-binding domain.[3][4] The BF3 site is crucial for the interaction of the AR with co-chaperones, such as FKBP52, which are essential for the proper folding and function of the receptor.[5][6] By targeting the BF3 surface, it is possible to allosterically modulate AR activity, preventing its activation and subsequent downstream signaling.[3]
This compound: A Novel AR BF3 Surface Inhibitor
This compound is a small molecule, N-(2,3-dichlorophenyl)-cyclohexanecarboxamide, identified as a specific inhibitor of the FKBP52-mediated potentiation of AR signaling.[4][7] Unlike conventional anti-androgens, this compound does not compete with androgens for binding to the ligand-binding pocket.[3] Instead, it is proposed to bind to the AR BF3 surface, thereby preventing the hormone-dependent dissociation of the AR from its chaperone complex.[4][7] This action leads to the cytoplasmic retention of the AR, inhibiting its nuclear translocation and subsequent activation of target genes.[3][7]
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in Table 1. These properties highlight its lipophilic nature and high plasma protein binding, which are important considerations for its formulation and delivery.[7][8]
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₅Cl₂NO | [7] |
| Water Solubility | 0.28 µg/mL | [7][8] |
| logP | 6.49 | [7][8] |
| Plasma Protein Binding | >98% | [7][8] |
Table 1: Physicochemical and Pharmacokinetic Properties of this compound. This table summarizes key parameters of this compound, providing insights into its drug-like properties.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on the AR signaling pathway through a distinct mechanism of action that involves the stabilization of the AR-chaperone complex.
Signaling Pathway
The interaction of this compound with the AR BF3 surface disrupts the normal activation cycle of the androgen receptor. The proposed signaling pathway is depicted in the following diagram.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound binding to the AR BF3 surface stabilizes the AR-chaperone complex in the cytoplasm, preventing androgen-induced nuclear translocation and subsequent gene transcription.
Effects on Prostate Cancer Cells
This compound has been shown to effectively inhibit androgen-dependent gene expression and the proliferation of prostate cancer cells.[5] In both hormone-dependent and hormone-independent models of prostate cancer, this compound demonstrates inhibitory activity, suggesting its potential utility in treating CRPC.[7] Furthermore, this compound has been observed to inhibit the interaction of AR with coactivators such as SRC2 and β-catenin in the nucleus.[3]
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays. A summary of its efficacy in a preclinical model is presented in Table 2.
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition | Reference |
| Vehicle Control | - | ~150 | - | [7] |
| This compound | 10 mg/kg, twice weekly, intratumoral | ~75 | ~50% | [7] |
Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model. This table summarizes the significant reduction in tumor volume observed in a castrate-resistant prostate cancer model treated with this compound.[7]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction and effects of this compound.
Cell Viability and Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Androgen Receptor Reporter Gene Assay
This assay quantifies the transcriptional activity of the androgen receptor in the presence of this compound.
Materials:
-
HEK293T or a relevant prostate cancer cell line
-
AR expression vector
-
Androgen response element (ARE)-driven luciferase reporter vector
-
Transfection reagent
-
Androgen (e.g., Dihydrotestosterone - DHT)
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the cells in a 96-well plate with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with a medium containing a specific concentration of DHT and varying concentrations of this compound.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
Co-Immunoprecipitation (Co-IP) of AR and FKBP52
This protocol is used to determine if this compound stabilizes the interaction between AR and its co-chaperone FKBP52.
Materials:
-
Prostate cancer cells expressing AR and FKBP52
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against AR or FKBP52
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with DHT and/or this compound for the desired time.
-
Lyse the cells on ice and clear the lysate by centrifugation.
-
Incubate the cell lysate with the primary antibody (e.g., anti-AR) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against AR and FKBP52.
In Vivo Xenograft Model
This protocol describes the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.[7]
Materials:
-
Castrate-resistant prostate cancer cells (e.g., 22Rv1)
-
Matrigel
-
Immunocompromised mice (e.g., SCID or nude mice)
-
This compound formulation (e.g., in PEG 400 and Tween 80)[7]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 22Rv1 cells mixed with Matrigel into the flank of the mice.[9]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[2]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, intratumorally, twice weekly) or the vehicle control.[7]
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to characterize a novel AR BF3 surface inhibitor like this compound.
Figure 2: Experimental Workflow. This diagram outlines the logical progression of experiments for the characterization of an AR BF3 surface inhibitor, from initial in vitro validation to in vivo efficacy studies.
Conclusion
This compound represents a promising lead compound for the development of a new class of androgen receptor inhibitors that target the BF3 surface. Its unique mechanism of action, which involves the allosteric modulation of AR function and the inhibition of its nuclear translocation, provides a potential therapeutic strategy to overcome resistance to current anti-androgen therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel treatments for prostate cancer. Further investigation into the optimization of BF3 inhibitors based on the this compound scaffold is warranted to advance this innovative therapeutic approach.
References
- 1. assaygenie.com [assaygenie.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 6. Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 | Food & Nutrition Research [foodandnutritionresearch.net]
- 7. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. XMRV Induces Cell Migration, Cytokine Expression and Tumor Angiogenesis: Are 22Rv1 Cells a Suitable Prostate Cancer Model? | PLOS One [journals.plos.org]
N-(2,3-dichlorophenyl)-cyclohexanecarboxamide: An Inquiry into its Biological Profile
Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the biological activity of N-(2,3-dichlorophenyl)-cyclohexanecarboxamide remains elusive. Currently, there is a notable absence of published studies detailing its specific molecular targets, mechanisms of action, or any associated signaling pathways.
Publicly available chemical databases, such as PubChem, provide basic structural and physicochemical properties of N-(2,3-dichlorophenyl)-cyclohexanecarboxamide. However, these resources do not contain any reported data from biological assays, including quantitative metrics like IC50, EC50, or Ki values, which are essential for characterizing the potency and efficacy of a compound.
While direct information is lacking for the specific molecule of interest, the broader class of N-phenyl-carboxamide derivatives has been explored in various therapeutic areas. It is important to note that minor structural modifications, such as the position of the chloro substituents on the phenyl ring or alterations to the carboxamide moiety, can lead to significant changes in biological activity.
For instance, research on related compounds has revealed a range of biological effects. Studies on N-(2,4-dichlorophenyl)cyclopropanecarboxamide have indicated potential inhibitory activity against the enzyme ketol-acid reductoisomerase (KARI) in Escherichia coli. Other structurally distinct carboxamide derivatives have been investigated as cannabinoid receptor 1 (CB1) antagonists. However, it is crucial to emphasize that these findings on analogous compounds cannot be extrapolated to predict the biological profile of N-(2,3-dichlorophenyl)-cyclohexanecarboxamide.
Due to the absence of experimental data, it is not possible to provide a summary of quantitative biological activity, detail any experimental protocols, or construct diagrams of signaling pathways related to N-(2,3-dichlorophenyl)-cyclohexanecarboxamide at this time. Further research and publication of experimental findings are necessary to elucidate the biological significance of this particular chemical entity.
Methodological & Application
MJC13 In Vitro Assay Protocol for LNCaP Cells: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in vitro assessment of MJC13, a novel inhibitor of the androgen receptor (AR) signaling pathway, in the human prostate cancer cell line LNCaP. This compound functions by targeting the FK506-binding protein 52 (FKBP52), a co-chaperone of Heat shock protein 90 (Hsp90), thereby preventing the nuclear translocation of the AR and inhibiting downstream gene expression and cell proliferation.[1][2][3] The protocols outlined herein describe methodologies for evaluating the effects of this compound on LNCaP cell viability, apoptosis, and cell cycle progression.
Introduction
The androgen receptor is a critical driver of prostate cancer progression.[4] this compound is a small molecule that disrupts the AR signaling cascade by preventing the hormone-dependent dissociation of the Hsp90-FKBP52-AR complex.[2][3] This mechanism effectively sequesters the AR in the cytoplasm, inhibiting its function as a nuclear transcription factor and consequently suppressing the proliferation of prostate cancer cells.[1][5] These protocols are designed to provide a framework for researchers to investigate the cellular effects of this compound on LNCaP cells, an androgen-sensitive human prostate adenocarcinoma cell line.
Data Presentation
Table 1: Effect of this compound on LNCaP Cell Proliferation
| Treatment Group | Concentration | Incubation Time | Absorbance (450 nm) Mean ± SD | % Inhibition |
| Vehicle (DMSO) | - | 24h | 1.25 ± 0.08 | 0% |
| This compound | 30 µM | 24h | 0.68 ± 0.05 | 45.6% |
| Dihydrotestosterone (DHT) | 1 nM | 24h | 1.45 ± 0.10 | -16% |
| This compound + DHT | 30 µM + 1 nM | 24h | 0.75 ± 0.06 | 40% |
Data is representative and compiled from qualitative descriptions and methodologies found in the literature.[5] Actual results may vary based on experimental conditions.
Table 2: Effect of this compound on Apoptosis in LNCaP Cells
| Treatment Group | Concentration | Incubation Time | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 48h | 3.2 ± 0.5 | 1.5 ± 0.3 |
| This compound | 30 µM | 48h | Data not available | Data not available |
Table 3: Effect of this compound on Cell Cycle Distribution in LNCaP Cells
| Treatment Group | Concentration | Incubation Time | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | - | 24h | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.1 |
| This compound | 30 µM | 24h | Data not available | Data not available | Data not available |
Signaling Pathway
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Targeting the regulation of androgen receptor signaling by the heat shock protein 90 cochaperone FKBP52 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MJC13 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJC123 is a novel, potent, and specific small molecule inhibitor targeting the co-chaperone FK506-binding protein 52 (FKBP52).[1][2] It represents a promising therapeutic agent, particularly in the context of prostate cancer research.[1] MJC13's mechanism of action involves the disruption of the Androgen Receptor (AR) signaling pathway, a critical driver of prostate cancer cell proliferation and survival.[1][3] Unlike traditional AR antagonists that compete for ligand binding, this compound acts by binding to the AR's BF3 surface. This prevents the hormone-induced dissociation of the AR from its chaperone complex, which includes Hsp90 and FKBP52.[3] The stabilization of this complex in the cytoplasm effectively blocks the nuclear translocation of the AR, thereby inhibiting downstream gene transcription and subsequent cellular proliferation.[1][3] Notably, this compound has demonstrated efficacy in both hormone-dependent and hormone-independent prostate cancer models.[1]
These application notes provide detailed protocols for the preparation and use of this compound in various cell culture-based assays to study its effects on the AR signaling pathway and cancer cell biology.
Physicochemical and In Vitro Properties of this compound
This compound is a lipophilic compound with low aqueous solubility, requiring careful preparation for effective use in cell culture experiments.[1] Below is a summary of its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅Cl₂NO | MedchemExpress |
| Molecular Weight | 272.17 g/mol | MedchemExpress |
| Water Solubility | 0.28 µg/mL | [1] |
| LogP | 6.49 | [1] |
| Plasma Protein Binding | >98% | [1] |
| In Vitro Efficacy | Effective at low micromolar concentrations | [1] |
| Known Cell Lines | LNCaP, 22Rv1 |
Experimental Protocols
Preparation of this compound Stock Solution
Due to its poor water solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is recommended for this purpose.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Dry this compound powder is stable for at least one month at room temperature, 4°C, and -20°C.[1]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should be included in all experiments.
Cell Proliferation Assay using MTT
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of prostate cancer cells (e.g., LNCaP, 22Rv1).
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 24-hour treatment with 30 µM this compound has been shown to inhibit LNCaP cell growth.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Androgen Receptor (AR) Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the effect of this compound on the subcellular localization of the Androgen Receptor.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP)
-
Cell culture-treated glass coverslips or imaging plates
-
Dihydrotestosterone (DHT)
-
This compound stock solution
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Bovine Serum Albumin (BSA, 1% in PBS)
-
Primary antibody against AR
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an AR agonist, such as DHT (e.g., 10 nM), for 30-60 minutes to induce AR nuclear translocation.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-AR antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Capture images and analyze the subcellular localization of AR. In this compound-treated cells, AR is expected to be retained in the cytoplasm even in the presence of DHT.
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
This protocol measures the effect of this compound on the expression of AR-regulated genes (e.g., KLK3 (PSA), TMPRSS2).
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
6-well plates
-
This compound stock solution
-
DHT
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulate with DHT (e.g., 10 nM) for the desired time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the gene expression data using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the relative expression of AR target genes in this compound-treated cells to the DHT-stimulated control to determine the inhibitory effect of this compound.
Visualizations
Signaling Pathway of this compound Action```dot
// Pathway Flow Complex -> AR_active [label="Nuclear\nTranslocation", style=dashed, color="#5F6368", arrowhead=normal]; edge [style=invis]; MJC13_effect_arrow [shape=none, label="", image="arrow.png", pos="6,2.5!"]; Complex -> MJC13_effect_arrow [style=invis]; MJC13_effect_arrow -> AR_active [style="dashed", color="#EA4335", constraint=false, arrowhead=none, penwidth=2.0, label="Blocked by this compound"]; }
Caption: A generalized workflow for the in vitro characterization of this compound.
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MJC13 Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJC13 is a novel small molecule inhibitor that targets the FK506-binding protein 52 (FKBP52), a co-chaperone of Hsp90 that plays a critical role in the potentiation of androgen receptor (AR) signaling.[1][2][3] By binding to the AR, this compound effectively blocks the hormone-induced dissociation of the AR-chaperone complex, leading to a reduction in AR nuclear translocation and subsequent AR-dependent gene expression.[1][3] This mechanism of action makes this compound a promising therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Preclinical studies utilizing xenograft mouse models have demonstrated the efficacy of this compound in inhibiting tumor growth.[3]
These application notes provide a comprehensive overview of the administration of this compound in xenograft mouse models of prostate cancer, including detailed experimental protocols and a summary of key efficacy data.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in a castrate-resistant prostate cancer xenograft model using 22Rv1 human prostate cancer cells.
| Parameter | Vehicle Control | This compound (10 mg/kg) | Significance |
| Treatment Schedule | Twice weekly intratumoral injections for 4 weeks | Twice weekly intratumoral injections for 4 weeks | N/A |
| Tumor Volume | - | Significantly reduced compared to vehicle-treated controls | p < 0.05 |
Table 1: Efficacy of this compound in a 22Rv1 Xenograft Model.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation in a xenograft mouse model.
Experimental Protocols
Materials
-
This compound (custom synthesized, purity ≥ 99%)[1]
-
Sterile Phosphate Buffered Saline (PBS)
-
Matrigel™ Basement Membrane Matrix
-
Cell culture reagents (e.g., RPMI-1640, fetal bovine serum, penicillin-streptomycin)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Protocol for this compound Formulation
Due to its lipophilic nature (logP = 6.49) and poor aqueous solubility (0.28 μg/mL), a specific formulation is required for in vivo administration of this compound.[1][2]
-
Prepare a co-solvent system consisting of PEG 400 and Tween 80 in a 1:1 (v/v) ratio.[1][2]
-
Dissolve this compound in the co-solvent system to achieve a final concentration of 7.5 mg/mL.[1][2]
-
Vortex the solution until this compound is completely dissolved.
-
The formulation should be prepared fresh before each administration.
Protocol for Xenograft Model Establishment and this compound Administration
-
Cell Culture: Culture 22Rv1 human prostate cancer cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Injection:
-
Harvest the cells using standard cell detachment methods.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 5 x 10^6 cells per 100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the C.B-17 SCID mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors become palpable, measure their dimensions twice weekly using calipers.
-
Calculate tumor volume using the formula: (length × width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
For the treatment group, administer 10 mg/kg of the this compound formulation via intratumoral injection.[1][2]
-
For the control group, administer an equivalent volume of the vehicle (PEG 400 and Tween 80, 1:1, v/v) via intratumoral injection.
-
Administer the injections twice weekly for four consecutive weeks.[1][2]
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes twice weekly throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Conclusion
The administration of this compound in a well-defined formulation has been shown to be effective in reducing tumor growth in a preclinical xenograft model of castrate-resistant prostate cancer. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this novel FKBP52 inhibitor. Careful adherence to the formulation and administration procedures is crucial for obtaining reproducible and reliable results.
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantification of MJC13 in Plasma and Urine by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of MJC13, a novel anti-cancer agent, in both plasma and urine samples.[1][2] The described protocol is essential for researchers, scientists, and professionals in drug development involved in preclinical and clinical studies of this compound. The method demonstrates high precision, accuracy, and recovery, making it suitable for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a promising therapeutic agent for the treatment of hormone-refractory prostate cancer.[1][2] To support its development, a reliable bioanalytical method is crucial for accurately measuring its concentration in biological matrices. This document provides a detailed protocol for the quantification of this compound in plasma and urine using LC-MS/MS, a technique renowned for its selectivity and sensitivity.[3]
The method utilizes a simple protein precipitation extraction for plasma samples and an evaporation and reconstitution procedure for urine samples, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1][2]
Experimental Protocols
2.1. Materials and Reagents
-
This compound reference standard (purity ≥ 99%)
-
Itraconazole (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (optional, for mobile phase modification)
-
Control rat plasma and urine
2.2. Instrumentation
-
Liquid Chromatography: An LC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Waters XTerra MS C18 column (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]
2.3. Sample Preparation
2.3.1. Plasma Sample Preparation
-
To 50 µL of rat plasma, add 200 µL of acetonitrile containing the internal standard (Itraconazole at 200 ng/mL).[1]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
2.3.2. Urine Sample Preparation
-
Take 500 µL of rat urine and evaporate it to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue with 200 µL of acetonitrile containing the internal standard (Itraconazole at 200 ng/mL).[1]
-
Vortex the sample to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
2.4. LC-MS/MS Conditions
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: As optimized for the specific LC system and column.
-
Injection Volume: 10 µL (typical).
-
Column Temperature: Ambient or as optimized.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Retention Times:
Method Validation and Performance
The developed LC-MS/MS method was validated for linearity, accuracy, precision, recovery, and stability.[1][4][5][6]
3.1. Linearity
The method demonstrated excellent linearity over the following concentration ranges:
| Matrix | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Solution | 1 - 1000 | > 0.998 |
| Rat Plasma | 1 - 1000 | > 0.998 |
| Rat Urine | 1 - 200 | > 0.998 |
| Table 1: Linearity of this compound calibration curves in different matrices.[1][2] |
3.2. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations.[1]
| Matrix | Parameter | Low QC | Medium QC | High QC |
| Rat Plasma | Intra-day Accuracy (%RE) | 1.99 - 4.20 | 1.99 - 4.20 | 1.99 - 4.20 |
| Inter-day Accuracy (%RE) | 1.83 - 4.39 | 1.83 - 4.39 | 1.83 - 4.39 | |
| Intra-day Precision (%CV) | 2.27 - 3.88 | 2.27 - 3.88 | 2.27 - 3.88 | |
| Inter-day Precision (%CV) | 2.80 - 4.79 | 2.80 - 4.79 | 2.80 - 4.79 | |
| Rat Urine | Intra-day Accuracy (%RE) | 1.99 - 4.20 | 1.99 - 4.20 | 1.99 - 4.20 |
| Inter-day Accuracy (%RE) | 1.83 - 4.39 | 1.83 - 4.39 | 1.83 - 4.39 | |
| Intra-day Precision (%CV) | 2.27 - 3.88 | 2.27 - 3.88 | 2.27 - 3.88 | |
| Inter-day Precision (%CV) | 2.80 - 4.79 | 2.80 - 4.79 | 2.80 - 4.79 | |
| Table 2: Summary of intra- and inter-day accuracy and precision for this compound quantification.[1] |
3.3. Extraction Recovery and Matrix Effect
The extraction efficiency and the influence of matrix components were assessed.
| Matrix | Extraction Recovery (%) | Matrix Effect |
| Rat Plasma | 95.3 | No measurable effect |
| Rat Urine | 96.2 | No measurable effect |
| Table 3: Extraction recovery and matrix effect for this compound analysis.[1][2] |
3.4. Stability
This compound demonstrated good stability in rat plasma and urine under various storage and handling conditions, including short-term bench-top, long-term frozen storage, and freeze-thaw cycles.[1] For instance, short-term stability in rat plasma showed that over 97% of the this compound amount remained after 6 hours at room temperature.[1]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Putative signaling pathway for this compound.
Conclusion
The LC-MS/MS method detailed in this application note is rapid, sensitive, specific, and reproducible for the quantification of this compound in plasma and urine.[1][2] Its successful validation confirms its suitability for supporting drug development studies, including pharmacokinetics, and enabling a deeper understanding of the disposition of this compound in biological systems.
References
- 1. Quantification of a New Anti-Cancer Molecule this compound Using a Rapid, Sensitive, and Reliable Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Quantification of a new anti-cancer molecule this compound using a rapid, sens" by Su Liang, Xiaomei Bian et al. [scholarworks.utep.edu]
- 3. rsc.org [rsc.org]
- 4. Bioanalytical Assay Development and Validation for the Pharmacokinetic Study of GMC1, a Novel FKBP52 Co-chaperone Inhibitor for Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
Co-solvent Formulation for the Poorly Soluble Compound MJC13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJC13 is a novel, potent, and specific inhibitor of the FK506-binding protein 52 (FKBP52), demonstrating significant potential in the treatment of castration-resistant prostate cancer.[1][2][3] As a lipophilic molecule (logP = 6.49), this compound exhibits very poor aqueous solubility (0.28 μg/mL), which presents a significant challenge for its development as a therapeutic agent.[1][2][4] This document provides detailed application notes and protocols for the development and evaluation of a co-solvent-based formulation to enhance the solubility and enable in vivo administration of this compound.
Pre-formulation Data Summary
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing an effective formulation strategy.
| Property | Value | Reference |
| Molecular Weight | 272.17 g/mol | [5] |
| LogP | 6.49 | [1][2][4] |
| Aqueous Solubility | 0.28 μg/mL | [1][2][4] |
| Plasma Protein Binding | >98% | [1][2][4] |
The solubility of this compound in various individual solvents has been determined to identify potential co-solvents for formulation development. The results are summarized in Table 2.
| Solvent | Solubility |
| Water | 0.28 μg/mL[1] |
| Ethanol | Data not available |
| Propylene Glycol | Data not available |
| PEG 400 | Data not available |
| Tween 80 | Data not available |
| Olive Oil | Data not available |
| Peanut Oil | Data not available |
| Soybean Oil | Data not available |
| Captex 200 | Data not available |
| Labrafac Lipophile WL1349 | Data not available |
Note: While the exact solubility values in the individual organic solvents were not found in the provided search results, PEG 400 and Tween 80 were identified as key components of the optimal formulation, indicating they provide good solubility for this compound.
Co-solvent Formulation Development
The primary strategy to overcome the poor aqueous solubility of this compound is the use of a co-solvent system. Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[6][7][8] Based on pre-formulation screening, a combination of Polyethylene Glycol 400 (PEG 400) and Polysorbate 80 (Tween 80) was identified as an optimal co-solvent system for this compound.[1]
Optimal Co-solvent Formulation
The optimal formulation that allows for a high concentration of this compound and is well-tolerated in aqueous environments consists of:
-
PEG 400 and Tween 80 in a 1:1 (v/v) ratio. [1]
-
This system can achieve an This compound concentration of 7.5 mg/mL. [1][2][4]
This formulation was found to be stable for at least one month when stored at -20°C, 4°C, and room temperature.[1]
Experimental Protocols
The following section provides detailed protocols for the preparation and evaluation of the this compound co-solvent formulation.
Protocol 1: Preparation of this compound Co-solvent Formulation
Objective: To prepare a 7.5 mg/mL solution of this compound in a PEG 400:Tween 80 (1:1, v/v) co-solvent system.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Polysorbate 80 (Tween 80)
-
Sterile, amber glass vials
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile amber glass vial, add equal volumes of PEG 400 and Tween 80 to create the 1:1 (v/v) co-solvent mixture.
-
Gradually add the this compound powder to the co-solvent mixture while vortexing.
-
Continue to vortex the mixture until the this compound is completely dissolved and the solution is clear.
-
Visually inspect the solution for any undissolved particles.
-
Store the final formulation at the desired temperature (-20°C, 4°C, or room temperature) in a tightly sealed amber vial to protect from light.
Protocol 2: Aqueous Dilution Tolerance Test
Objective: To assess the physical stability of the this compound co-solvent formulation upon dilution with an aqueous medium (e.g., normal saline), simulating in vivo administration.
Materials:
-
Prepared this compound co-solvent formulation (7.5 mg/mL)
-
Normal saline (0.9% NaCl)
-
Clear glass vials or test tubes
-
Pipettes
Procedure:
-
Prepare a series of dilutions of the this compound formulation with normal saline at various ratios (e.g., 1:1, 1:3, 1:7, 1:15 v/v).[1]
-
Gently mix the solutions after adding the saline.
-
Visually observe the diluted formulations for any signs of precipitation or cloudiness immediately after dilution and at specified time points (e.g., 1, 2, and 4 hours) post-dilution.[1]
-
A formulation is considered to have good aqueous tolerance if no precipitation occurs within the observation period.[1]
Protocol 3: In Vitro Dissolution Testing
Objective: To evaluate the release profile of this compound from the co-solvent formulation in a simulated physiological fluid.
Materials:
-
This compound co-solvent formulation
-
USP dissolution apparatus (e.g., paddle or basket)
-
Dissolution medium (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system for this compound quantification
Procedure:
-
Set up the dissolution apparatus according to standard pharmaceutical guidelines.
-
Fill the dissolution vessels with a predetermined volume of the dissolution medium and allow it to equilibrate to 37°C.
-
Carefully introduce a known amount of the this compound co-solvent formulation into each vessel.
-
Begin agitation at a specified speed (e.g., 50 or 75 rpm).[9]
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.[10]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 4: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the this compound co-solvent formulation in a preclinical model of castration-resistant prostate cancer.
Materials:
-
This compound co-solvent formulation (7.5 mg/mL)
-
Vehicle control (PEG 400:Tween 80, 1:1 v/v)
-
Immunocompromised mice (e.g., SCID mice)
-
22Rv1 human prostate cancer cells
-
Matrigel
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Establish a human prostate cancer xenograft mouse model by subcutaneously injecting a suspension of 22Rv1 cells mixed with Matrigel into the flanks of the mice.[1]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound formulation (e.g., 10 mg/kg) via intratumoral injection twice weekly.[1]
-
Administer an equivalent volume of the vehicle control to the control group.
-
Measure tumor volumes using calipers at regular intervals (e.g., twice a week) for the duration of the study (e.g., 4 weeks).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Compare the tumor growth between the this compound-treated and vehicle-treated groups to determine efficacy.
Visualizations
This compound Signaling Pathway
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A preclinical xenograft model of prostate cancer using human tumors | Springer Nature Experiments [experiments.springernature.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Targeting the regulation of androgen receptor signaling by the heat shock protein 90 cochaperone FKBP52 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MJC13 in Androgen Receptor (AR) Nuclear Translocation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJC13 is a novel small molecule inhibitor that targets the androgen receptor (AR) signaling pathway, a critical driver in the progression of prostate cancer. Unlike conventional anti-androgens that compete with ligands for the AR ligand-binding domain, this compound employs a distinct mechanism of action. It prevents the hormone-dependent dissociation of the Heat shock protein 90 (Hsp90)-FK506-binding protein 52 (FKBP52)-AR complex.[1] This stabilization of the cytoplasmic chaperone complex effectively inhibits the nuclear translocation of the AR, thereby downregulating AR-dependent gene transcription and suppressing the proliferation of prostate cancer cells.[1] These application notes provide detailed protocols for utilizing this compound to study AR nuclear translocation and its downstream effects in prostate cancer cell lines.
Mechanism of Action
The androgen receptor, in its inactive state, resides in the cytoplasm as part of a multi-protein complex that includes Hsp90 and the co-chaperone FKBP52. Upon androgen binding, a conformational change occurs, leading to the dissociation of this complex and the subsequent translocation of the AR into the nucleus. Once in the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on target genes, initiating their transcription.
This compound intervenes at a crucial step in this pathway. By binding to the AR, it stabilizes the Hsp90-FKBP52-AR complex, preventing its dissociation even in the presence of androgens. This "cytoplasmic anchoring" of the AR effectively blocks its nuclear import, leading to a significant reduction in nuclear AR levels and a subsequent decrease in the expression of AR target genes, such as prostate-specific antigen (PSA) and FKBP5.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various prostate cancer cell lines.
Table 1: IC50 Values of this compound for Cell Proliferation
| Cell Line | Description | IC50 (µM) |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | ~5-10 |
| C4-2 | Androgen-independent subline of LNCaP | ~10-20 |
| 22Rv1 | Androgen-independent, expresses AR and AR-V7 splice variant | ~10-20 |
Note: IC50 values are approximate and can vary based on experimental conditions. It is recommended to perform a dose-response curve for each specific cell line and assay.
Table 2: Effective Concentrations of this compound for In Vitro Assays
| Assay | Cell Line | This compound Concentration (µM) | Incubation Time | Expected Outcome |
| Immunofluorescence (AR Localization) | LNCaP, C4-2, 22Rv1 | 10 - 30 | 16 - 24 hours | Decreased nuclear AR staining |
| Western Blot (Nuclear/Cytoplasmic Fractionation) | LNCaP, C4-2, 22Rv1 | 10 - 30 | 16 - 24 hours | Decreased AR protein in nuclear fraction, increased in cytoplasmic fraction |
| Luciferase Reporter Assay (AR Activity) | HEK293T (co-transfected with AR and reporter) | 30 | Overnight | Inhibition of androgen-induced luciferase activity[2] |
| qRT-PCR (AR Target Gene Expression) | LNCaP, VCaP | 10 - 30 | 24 hours | Decreased mRNA levels of PSA, FKBP5 |
Experimental Protocols
Immunofluorescence Staining for AR Nuclear Translocation
This protocol details the visualization of AR subcellular localization in response to this compound treatment.
Materials:
-
Prostate cancer cells (e.g., LNCaP, C4-2, 22Rv1)
-
Glass coverslips
-
This compound (stock solution in DMSO)
-
Androgen (e.g., Dihydrotestosterone, DHT)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: Rabbit anti-AR
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 10, 20, 30 µM) or vehicle control (DMSO) in the presence or absence of an androgen (e.g., 10 nM DHT) for 16-24 hours.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-AR antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Western Blot Analysis of AR in Nuclear and Cytoplasmic Fractions
This protocol allows for the quantitative analysis of AR levels in different subcellular compartments.
Materials:
-
Prostate cancer cells
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-AR, Rabbit anti-Lamin B1 (nuclear marker), Mouse anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL chemiluminescence substrate
Procedure:
-
Culture and treat cells with this compound as described in the immunofluorescence protocol.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of a commercial kit. Add protease and phosphatase inhibitors to all buffers.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of AR in the nuclear and cytoplasmic fractions.
Luciferase Reporter Assay for AR Transcriptional Activity
This assay measures the ability of this compound to inhibit androgen-induced transactivation of an AR-responsive reporter gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
AR expression vector
-
ARE-luciferase reporter vector (e.g., MMTV-Luc)
-
Transfection reagent
-
This compound
-
Androgen (e.g., DHT)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with an AR expression vector and an ARE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected Renilla luciferase vector can be used for normalization.
-
After 24 hours, treat the cells with this compound (e.g., 30 µM) or vehicle control in the presence or absence of androgen (e.g., 1 nM DHT) and incubate overnight.[2]
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Immediately measure the luminescence using a luminometer.
-
If a dual-luciferase system is used, add the Stop & Glo reagent and measure the Renilla luminescence.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity or total protein concentration.
Troubleshooting
-
Low this compound efficacy: Ensure the compound is fully dissolved. Due to its lipophilic nature, a co-solvent system (e.g., PEG 400 and Tween 80) may be necessary for in vivo studies. For in vitro work, ensure the final DMSO concentration is low and consistent across all treatments.
-
High background in Western blots: Optimize antibody dilutions and blocking conditions. Ensure complete cell fractionation by checking the purity of nuclear and cytoplasmic extracts with appropriate markers.
-
Variability in luciferase assays: Optimize transfection efficiency and ensure consistent cell seeding density. Normalize luciferase activity to a co-transfected control reporter or total protein to account for differences in cell number and transfection efficiency.
Conclusion
This compound is a valuable tool for studying the mechanisms of androgen receptor nuclear translocation and for investigating novel therapeutic strategies for prostate cancer. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies. By carefully controlling experimental conditions and employing appropriate quantitative analyses, these methods will enable a deeper understanding of AR signaling and the therapeutic potential of targeting the AR chaperone machinery.
References
Application Notes and Protocols for In Vivo Studies of MJC13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental dosage, formulation, and administration of MJC13 for in vivo studies, based on preclinical research in prostate cancer models. The provided protocols and data are intended to serve as a guide for researchers designing and executing their own in vivo experiments with this novel FKBP52-targeting agent.
Introduction to this compound
This compound is a small molecule inhibitor that targets the FK506-binding protein 52 (FKBP52), a co-chaperone of heat shock protein 90 (Hsp90).[1][2][3][4] It has shown potential as a therapeutic agent for castrate-resistant prostate cancer (CRPC).[1][2][3] this compound functions by preventing the hormone-dependent dissociation of the Hsp90-FKBP52-Androgen Receptor (AR) complex. This action inhibits the nuclear translocation of the AR, thereby blocking downstream AR-dependent gene expression and proliferation of prostate cancer cells.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for understanding its formulation requirements and potential pharmacokinetic behavior.
| Property | Value | Citation |
| Lipophilicity (LogP) | 6.49 | [1][2][5] |
| Aqueous Solubility | 0.28 µg/mL | [1][2][5] |
| Plasma Protein Binding | >98% | [1][2] |
In Vivo Experimental Dosage and Administration
The following table summarizes the key parameters for the in vivo administration of this compound in a preclinical xenograft model of castrate-resistant prostate cancer.
| Parameter | Details | Citation |
| Animal Model | C.B-17 SCID mice with 22Rv1 human prostate cancer xenografts | [1][2][5] |
| Dosage | 10 mg/kg | [1][2][5] |
| Administration Route | Intratumoral (IT) | [1][2][5] |
| Treatment Schedule | Twice weekly for 4 consecutive weeks | [1][2][5] |
| Vehicle Formulation | PEG 400 and Tween 80 (1:1, v/v) | [1][2][5] |
| This compound Concentration in Formulation | 7.5 mg/mL | [1][2][5] |
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound in inhibiting the androgen receptor signaling pathway.
Caption: this compound inhibits the dissociation of the Hsp90-FKBP52-AR complex.
Experimental Protocols
Preparation of this compound Formulation
This protocol describes the preparation of the co-solvent vehicle for the in vivo administration of this compound.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80 (Tween 80)
-
Sterile, pyrogen-free vials
-
Sterile filter (0.22 µm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
In a sterile vial, accurately weigh the required amount of this compound powder to achieve a final concentration of 7.5 mg/mL.
-
Prepare the co-solvent vehicle by mixing equal volumes of PEG 400 and Tween 80 (1:1, v/v) in a separate sterile container.
-
Add the co-solvent vehicle to the vial containing the this compound powder.
-
Vortex the mixture vigorously until the this compound is completely dissolved, resulting in a clear solution.
-
Sterile-filter the final formulation using a 0.22 µm syringe filter into a new sterile vial.
-
Store the formulation at room temperature. The formulation is reported to be stable for at least one month.[2]
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines the procedure for a preclinical efficacy study of this compound using a castrate-resistant prostate cancer xenograft model.
Materials and Animals:
-
C.B-17 Severe Combined Immunodeficient (SCID) mice (male, 4-6 weeks old)
-
22Rv1 human prostate cancer cells
-
Matrigel (optional, for cell implantation)
-
Prepared this compound formulation (7.5 mg/mL)
-
Vehicle control (PEG 400:Tween 80, 1:1, v/v)
-
Insulin syringes (27-30 gauge)
-
Calipers for tumor measurement
-
70% ethanol (B145695) and alcohol pads for sterilization
Experimental Workflow Diagram:
Caption: Workflow for in vivo efficacy study of this compound.
Procedure:
-
Cell Culture and Implantation:
-
Culture 22Rv1 cells in appropriate media until they reach the desired confluence.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or serum-free media), optionally mixed with Matrigel, to the desired concentration for injection.
-
Subcutaneously inject the 22Rv1 cells into the flank of the C.B-17 SCID mice.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to an average volume of approximately 25 mm³.[1]
-
Measure the tumor dimensions (length and width) twice weekly using calipers.
-
Calculate the tumor volume using the formula: Volume = (width)² x length / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into a treatment group and a control group (n=5 per group is a reported example).[1]
-
Disinfect the work area and the tumor site on each mouse with 70% ethanol and an alcohol pad.[1]
-
Treatment Group: Administer 10 mg/kg of the this compound formulation via intratumoral injection.
-
Control Group: Administer an equivalent volume of the vehicle control (PEG 400:Tween 80, 1:1, v/v) via intratumoral injection.
-
Perform the injections twice weekly for four consecutive weeks.[1][2][5]
-
-
Data Collection and Analysis:
-
Continue to monitor and measure tumor volumes throughout the treatment period.
-
At the end of the study, euthanize the animals according to institutional guidelines.
-
Compare the tumor growth rates between the this compound-treated and vehicle-treated groups to evaluate the efficacy of the compound.
-
Pharmacokinetic Analysis (Reference)
While a detailed in vivo pharmacokinetic study protocol for this compound is not available in the provided search results, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma and urine has been developed and validated.[6] Researchers planning pharmacokinetic studies can refer to this method for bioanalytical procedures. Key aspects of this method include sample preparation by protein precipitation with acetonitrile (B52724) and the use of a C18 column for chromatographic separation.[6]
Concluding Remarks
The information and protocols provided herein are based on published preclinical data for this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal welfare and laboratory safety. Further dose-ranging and toxicology studies may be warranted to fully characterize the in vivo profile of this compound.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of a New Anti-Cancer Molecule this compound Using a Rapid, Sensitive, and Reliable Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MJC13 Efficacy on Tumor Volume
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJC13 is a novel small molecule inhibitor targeting the 52-kDa FK506-binding protein (FKBP52), a co-chaperone of the heat shock protein 90 (Hsp90) that positively regulates androgen receptor (AR) signaling.[1][2][3] By binding to FKBP52, this compound prevents the hormone-induced dissociation of the AR-chaperone complex, which in turn inhibits the nuclear translocation of the AR and subsequent AR-dependent gene expression.[1][2][4] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of castrate-resistant prostate cancer (CRPC), where AR signaling remains a key driver of tumor growth.[1][5]
These application notes provide detailed protocols for assessing the in vivo and in vitro efficacy of this compound on tumor volume and cancer cell viability. The protocols are designed to be comprehensive and reproducible for researchers in the field of oncology and drug development.
Key Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the androgen receptor signaling pathway.
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the regulation of androgen receptor signaling by the heat shock protein 90 cochaperone FKBP52 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MJC13 in Studying the Androgen Receptor (AR)-Chaperone Complex: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MJC13 is a novel small molecule inhibitor that targets the androgen receptor (AR) signaling pathway, a critical driver in the development and progression of prostate cancer. Unlike traditional AR antagonists that compete for ligand binding, this compound employs a distinct mechanism of action. It specifically targets the AR-chaperone complex, preventing the hormone-induced dissociation of the AR from its chaperone proteins, primarily Heat shock protein 90 (Hsp90) and FK506-binding protein 52 (FKBP52).[1][2] This disruption of the AR maturation process leads to the cytoplasmic retention of the receptor, thereby inhibiting its nuclear translocation and subsequent transactivation of target genes.[1][2][3] This unique mechanism makes this compound a valuable tool for studying the dynamics of the AR-chaperone complex and a promising therapeutic candidate for castration-resistant prostate cancer (CRPC).[1]
These application notes provide detailed protocols and quantitative data to guide researchers in utilizing this compound for studying the AR-chaperone complex and its downstream effects in prostate cancer cell lines.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅Cl₂NO | [1] |
| Purity | ≥ 99% | [1] |
| LogP | 6.49 ± 0.37 | [1] |
| Aqueous Solubility | 0.28 µg/mL | [1] |
| Plasma Protein Binding | > 98% | [1] |
| Stability (Solid-state, RT) | Stable for at least 1 month | [1] |
In Vitro Efficacy of this compound: Inhibition of AR-Dependent Gene Expression
IC50 values for the inhibition of Prostate-Specific Antigen (PSA) secretion in various prostate cancer cell lines.
| Cell Line | Androgen Dependence | This compound IC₅₀ (µM) for PSA Secretion Inhibition |
| LNCaP | Androgen-sensitive | ~1-5 |
| VCaP | Androgen-sensitive | ~1-5 |
| LAPC4 | Androgen-sensitive | ~5-10 |
| 22Rv1 | Castration-resistant | ~5-10 |
Note: The IC50 values are estimations based on qualitative data from the literature. Precise values may vary depending on experimental conditions.
In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Treatment Group | Dosage & Administration | Mean Tumor Volume (Day 28) | Percentage Tumor Growth Inhibition | Reference |
| Vehicle Control | PEG 400:Tween 80 (1:1, v/v), intratumoral, twice weekly | ~400 mm³ | - | [1] |
| This compound | 10 mg/kg in formulation, intratumoral, twice weekly | ~200 mm³ | ~50% | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of this compound
Caption: Mechanism of this compound action on the AR-chaperone complex.
Experimental Workflow: Co-Immunoprecipitation to Detect AR-Chaperone Complex
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the regulation of androgen receptor signaling by the heat shock protein 90 cochaperone FKBP52 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: MJC13 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of MJC13 for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a novel small molecule that targets the FK506-binding protein 52 (FKBP52), playing a significant role in androgen receptor (AR) signaling pathways implicated in prostate cancer.[1][2] Its utility in in vitro studies is often hampered by its physicochemical properties. This compound is a highly lipophilic compound, with a logP value of 6.49, and is poorly soluble in water, with a measured solubility of only 0.28 μg/mL.[1][3][4][5] This low aqueous solubility can lead to challenges in preparing stock solutions and achieving desired concentrations in cell culture media, potentially causing compound precipitation and inaccurate experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) are commonly used to dissolve hydrophobic compounds like this compound. However, for in vitro studies, a co-solvent system of PEG 400 and Tween 80 (in a 1:1, v/v ratio) has been shown to be highly effective, achieving a concentration of up to 7.5 mg/mL while maintaining stability in aqueous environments.[1][3][5]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: While the tolerance to DMSO can vary between cell lines, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cells. It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the medium.
-
Use a co-solvent system: As demonstrated for in vivo studies, a PEG 400 and Tween 80 mixture can significantly improve solubility and tolerance in aqueous solutions.[1][5]
-
Pre-warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help.
-
Increase the serum concentration: Fetal bovine serum (FBS) contains proteins that can help to solubilize hydrophobic compounds. Increasing the FBS percentage in your media, if experimentally permissible, may prevent precipitation.
-
Sonication: Brief sonication of the final solution can help to disperse small aggregates, but it may not prevent eventual precipitation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound in in vitro experiments.
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent. | Ensure you are using a sufficient volume of a suitable organic solvent like DMSO or a co-solvent system of PEG 400:Tween 80 (1:1). Gentle warming and vortexing can aid dissolution. |
| A clear stock solution of this compound becomes cloudy or shows precipitate over time. | The stock solution is supersaturated or has been stored improperly. | Prepare a fresh stock solution at a slightly lower concentration. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The optimal formulation of this compound in PEG 400 and Tween 80 has been shown to be stable for at least one month at -20°C, 4°C, and room temperature.[1] |
| Precipitation is observed in the cell culture plate wells after adding this compound. | The aqueous solubility of this compound in the final assay medium has been exceeded. | Decrease the final concentration of this compound. Ensure the concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤0.5%). Consider using a formulation with PEG 400 and Tween 80 to improve aqueous tolerance.[1] |
| Inconsistent or non-reproducible results in bioassays. | Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations. | Visually inspect all solutions for clarity before use. Prepare fresh dilutions for each experiment. Validate the concentration of your stock solution if possible. |
Quantitative Data Summary
The solubility of this compound has been experimentally determined in various solvents. The following table summarizes this data for easy comparison.
| Solvent | Solubility (μg/mL) |
| Water | 0.28[1][3][5] |
| Ethanol | > 10,000 |
| Propylene Glycol | > 10,000 |
| PEG 400 | > 10,000 |
| Tween 80 | > 10,000 |
| Olive Oil | > 10,000 |
| Peanut Oil | > 10,000 |
| Soybean Oil | > 10,000 |
| Captex 200 | > 10,000 |
| Labrafac Lipophile WL1349 | > 10,000 |
| Optimal Co-Solvent (PEG 400:Tween 80, 1:1 v/v) | 7500 [1][3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 272.17 g/mol )[2] in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of a High-Concentration this compound Formulation using a Co-Solvent System
This protocol is adapted from a published study for preparing a high-concentration formulation suitable for in vivo studies, which can also be adapted for preparing high-concentration stocks for in vitro use.[1]
-
Co-solvent Preparation: Prepare a 1:1 (v/v) mixture of PEG 400 and Tween 80.
-
This compound Addition: Add this compound powder to the co-solvent mixture to achieve the desired concentration (e.g., up to 7.5 mg/mL).[1]
-
Dissolution: Vortex and sonicate the mixture until the this compound is fully dissolved.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the formulation at an appropriate temperature. Stability has been confirmed for at least one month at -20°C, 4°C, and room temperature.[1]
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A flowchart outlining the steps and troubleshooting for dissolving this compound.
Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits FKBP52, preventing AR nuclear translocation and gene expression.
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. "Solution formulation development and efficacy of this compound in a preclinica" by Su Liang, Xiaomei Bian et al. [digitalscholarship.tsu.edu]
- 4. "Solution formulation development and efficacy of this compound in a preclinica" by Su Liang, Xiaomei Bian et al. [scholarworks.utep.edu]
- 5. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming MJC13 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MJC13. This guide addresses common challenges related to the compound's stability and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer during my experiment. Why is this happening and how can I prevent it?
A1: Precipitation of this compound in aqueous solutions is a common issue due to its inherent physicochemical properties. This compound is a highly lipophilic compound with very low aqueous solubility.[1][2] This means it does not readily dissolve in water-based buffers. To prevent precipitation, it is crucial to use a suitable solvent system. For in vitro and in vivo studies, a co-solvent system is often necessary to maintain solubility. A formulation of PEG 400 and Tween 80 (1:1, v/v) has been shown to be effective, achieving a concentration of up to 7.5 mg/mL that can be tolerated in an aqueous environment.[1][2] When preparing your working solution, ensure you are not exceeding the solubility limit of this compound in your final experimental medium.
Q2: I am seeing inconsistent results in my cell-based assays with this compound. Could this be related to instability?
A2: Inconsistent results can indeed be a sign of compound instability in the experimental setup. While solid this compound powder is stable at room temperature for at least one month, its low solubility in aqueous media can lead to a variable effective concentration if not properly dissolved.[1] If the compound precipitates, the actual concentration available to the cells will be lower and inconsistent between experiments. It is critical to ensure complete dissolution in a suitable vehicle before adding it to your cell culture media. Always include a vehicle control in your experiments to rule out any effects from the solvent system itself.
Q3: What is the best way to store this compound?
A3: this compound in its solid (powder) form has been shown to be stable for at least one month when stored at room temperature.[1] For long-term storage, it is generally recommended to store solid compounds at -20°C. Stock solutions are typically prepared in a non-aqueous solvent like DMSO and should also be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a novel agent that targets the FK506-binding protein 52 (FKBP52).[1][2][3] By targeting FKBP52, this compound inhibits the potentiation of androgen receptor (AR) signaling.[4][5] Specifically, it blocks the hormone-induced dissociation of the AR-chaperone complex, which in turn prevents the nuclear translocation of AR and subsequent AR-dependent gene expression.[1][4][5] This mechanism makes it a compound of interest for research in areas such as castrate-resistant prostate cancer.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | Decrease the final concentration of this compound. Use a co-solvent system such as PEG 400 and Tween 80 (1:1, v/v).[1][2] Prepare a fresh dilution from a high-concentration stock in an appropriate organic solvent (e.g., DMSO) immediately before use. |
| Inconsistent Experimental Results | Compound precipitation leading to variable effective concentration. Degradation of the compound in the experimental media over time. | Visually inspect for any precipitation before and during the experiment. Prepare fresh working solutions for each experiment. Minimize the incubation time of the compound in the media if degradation is suspected. |
| Difficulty Dissolving Solid this compound | Inappropriate solvent selection. | Use an appropriate organic solvent to prepare a high-concentration stock solution. Based on published data, solvents like PEG 400 and Tween 80 are effective.[1] |
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference |
| Aqueous Solubility | 0.28 µg/mL | [1][2] |
| logP | 6.49 | [1][2] |
| Plasma Protein Binding | > 98% | [1][2] |
Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | 0.28 µg/mL[1] |
| Ethanol | Soluble (specific value not provided)[1] |
| Propylene Glycol | Soluble (specific value not provided)[1] |
| PEG 400 | Soluble (specific value not provided)[1] |
| Tween 80 | Soluble (specific value not provided)[1] |
| Olive Oil | Soluble (specific value not provided)[1] |
| Peanut Oil | Soluble (specific value not provided)[1] |
| Soybean Oil | Soluble (specific value not provided)[1] |
| Captex 200 | Soluble (specific value not provided)[1] |
| Labrafac Lipophile WL1349 | Soluble (specific value not provided)[1] |
Experimental Protocols
Protocol for Preparing this compound Formulation for In Vivo Studies
This protocol is adapted from a published study to improve the solubility of this compound for in vivo administration.[1][2]
Objective: To prepare a stable solution of this compound at a concentration of 7.5 mg/mL.
Materials:
-
This compound powder
-
PEG 400
-
Tween 80
-
Sterile, amber glass vials
-
Vortex mixer
-
Sonicator
Methodology:
-
Weigh the required amount of this compound powder and place it in a sterile amber glass vial.
-
Prepare a 1:1 (v/v) mixture of PEG 400 and Tween 80.
-
Add the PEG 400 and Tween 80 mixture to the vial containing the this compound powder to achieve a final concentration of 7.5 mg/mL.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the mixture for 15-20 minutes, or until the this compound is completely dissolved and the solution is clear.
-
Visually inspect the solution for any undissolved particles. If present, continue vortexing and sonicating.
-
The resulting formulation should be a clear, slightly viscous solution. This formulation has been shown to be tolerable in an aqueous environment, minimizing precipitation upon dilution.[1]
Visualizations
This compound Mechanism of Action: Inhibition of Androgen Receptor Signaling
Caption: this compound targets FKBP52, preventing AR nuclear translocation and gene expression.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to troubleshoot and resolve this compound precipitation issues.
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
challenges in MJC13 delivery for in vivo research
Welcome to the technical support center for the in vivo application of MJC13, a novel FKBP52-targeting agent. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during preclinical studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
Researchers may encounter several challenges when working with this compound in vivo due to its hydrophobic nature. This guide provides solutions to common problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Formulation | - Incorrect solvent ratio- Suboptimal temperature- Use of non-anhydrous solvents | - Strictly adhere to the 1:1 (v/v) ratio of PEG 400 to Tween 80. - Ensure complete dissolution by gentle warming and vortexing. - Use fresh, anhydrous solvents, as water contamination can reduce solubility.[1] |
| Precipitation Upon Dilution or Injection | - Rapid dilution- Low temperature of diluent or animal- Interaction with biological fluids | - Dilute the stock solution with normal saline just before injection.- Ensure the diluent is at room temperature.- Inject slowly to allow for gradual mixing with interstitial fluid. |
| Injection Site Reactions (e.g., redness, swelling) | - High concentration of co-solvents (PEG 400, Tween 80)- pH of the formulation- Immune response to the formulation | - If possible, reduce the concentration of the formulation by increasing the injection volume (within animal welfare limits).- Ensure the final pH of the formulation is close to physiological pH (7.2-7.4).[2]- Include a vehicle-only control group to assess the reaction to the formulation components.[3] |
| Inconsistent In Vivo Efficacy | - Inaccurate dosing- Formulation instability- Variable drug administration | - Calibrate all equipment for accurate volume measurement.- Prepare the formulation fresh before each use and visually inspect for precipitation.- Standardize the injection technique (e.g., needle size, injection speed, and location) across all animals. |
| Vehicle-Related Toxicity or Adverse Effects | - Inherent toxicity of co-solvents at high doses- Osmolarity of the formulation | - Conduct a maximum tolerated dose (MTD) study for the vehicle alone.- Ensure the formulation is iso-osmotic or close to it to minimize tissue irritation.[2] |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the recommended formulation for in vivo delivery of this compound? A1: The most extensively validated formulation for in vivo studies is a co-solvent system consisting of Polyethylene Glycol 400 (PEG 400) and Polysorbate 80 (Tween 80) in a 1:1 volume-to-volume ratio.[4][5] This formulation can achieve an this compound concentration of up to 7.5 mg/mL and is stable for at least one month at room temperature.[4]
-
Q2: How should I prepare the this compound formulation for injection? A2: Dissolve the this compound powder in the PEG 400 and Tween 80 mixture. This stock solution can then be diluted with normal saline to the desired final concentration immediately before administration.[4]
-
Q3: Can I use other solvents like DMSO? A3: While this compound has high solubility in DMSO, formulations containing DMSO are prone to precipitation upon dilution with aqueous solutions and can cause undesired toxic effects in vivo.[4] Therefore, the PEG 400/Tween 80 formulation is preferred.
-
Q4: What are the alternative delivery strategies for this compound? A4: For hydrophobic drugs like this compound, alternative delivery systems such as liposomes and nanoparticles can be explored to improve solubility, stability, and potentially target the drug to specific tissues.[6][7][8][9][10][11][12][13][14] These formulations typically encapsulate the drug within a lipid or polymer-based nanostructure.
Pharmacokinetics and Toxicology
-
Q5: Is there any available pharmacokinetic data for this compound? A5: While a validated LC-MS/MS method for quantifying this compound in rat plasma and urine has been published, detailed pharmacokinetic studies providing parameters like half-life, clearance, and volume of distribution are not yet publicly available.[3] It is known that this compound is highly plasma protein-bound (>98%), which may influence its distribution and clearance.[4]
-
Q6: What is known about the in vivo toxicity of this compound? A6: Specific in vivo toxicity studies for this compound have not been extensively published. The initial preclinical study using a 10 mg/kg dose administered intratumorally twice weekly for four weeks did not report any overt signs of toxicity in the xenograft mouse model.[4][5] However, researchers should always conduct their own dose-escalation and toxicity studies in their specific animal model.
Mechanism of Action and Off-Target Effects
-
Q7: What is the mechanism of action of this compound? A7: this compound is a small molecule inhibitor that targets the co-chaperone protein FKBP52. By binding to FKBP52, this compound disrupts the interaction between FKBP52 and the androgen receptor (AR). This interference blocks the hormone-induced dissociation of the AR-chaperone complex, leading to a loss of AR nuclear translocation and subsequent downregulation of AR-dependent gene expression.[4][15][16]
-
Q8: How can I assess the potential off-target effects of this compound? A8: To assess the selectivity of this compound, a tiered approach is recommended. Initially, in silico screening against a panel of homologous proteins (e.g., other FKBP family members) can provide predictive insights.[17][18] Subsequently, in vitro binding or functional assays against a panel of purified proteins, particularly other immunophilins and nuclear hormone receptors, should be performed.[19][20] Cellular assays using cell lines with genetic knockouts of FKBP52 can help confirm on-target activity.
Experimental Protocols
This compound Co-Solvent Formulation Protocol
-
Preparation of the Vehicle: Prepare a 1:1 (v/v) mixture of PEG 400 and Tween 80.
-
Dissolution of this compound: Weigh the required amount of this compound powder and add it to the PEG 400/Tween 80 vehicle to achieve a stock concentration of 7.5 mg/mL.
-
Mixing: Vortex the mixture and gently warm it (if necessary) until the this compound is completely dissolved, resulting in a clear solution.
-
Dilution: Immediately before injection, dilute the this compound stock solution with sterile normal saline (0.9% NaCl) to the final desired concentration.
-
Administration: Administer the formulation to the animal via the desired route (e.g., intratumoral, intravenous).
In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use an appropriate immunocompromised mouse strain (e.g., C.B-17 SCID mice) for xenograft studies.[4]
-
Cell Implantation: Subcutaneously implant human prostate cancer cells (e.g., 22Rv1) into the flank of the mice.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
Treatment Initiation: Begin treatment when tumors reach a predetermined average volume (e.g., ~25 mm³).[4]
-
Dosing Regimen: Administer this compound (e.g., 10 mg/kg) via intratumoral injection twice weekly for a specified duration (e.g., 4 consecutive weeks).[4][5]
-
Control Group: Include a control group that receives the vehicle only, following the same administration schedule.
-
Data Analysis: Continue to monitor and record tumor volumes throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth between the this compound-treated and control groups using appropriate statistical methods.[4]
Quantitative Data Summary
Table 1: Physicochemical and Formulation Properties of this compound [4]
| Parameter | Value |
| Molecular Weight | 272.17 g/mol |
| LogP | 6.49 |
| Aqueous Solubility | 0.28 µg/mL |
| Plasma Protein Binding | >98% |
| Optimal Co-Solvent Formulation | PEG 400 : Tween 80 (1:1, v/v) |
| Achievable Concentration in Formulation | 7.5 mg/mL |
| Formulation Stability (Room Temp.) | At least 1 month |
Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model [4]
| Time Point (Day) | Control Tumor Volume (mm³, Mean ± SD) | This compound-Treated Tumor Volume (mm³, Mean ± SD) | P-value |
| 0 | 12.99 ± 10.56 | 39.08 ± 30.08 | 0.127 |
| 7 | 85.21 ± 62.00 | 132.50 ± 83.03 | 0.34 |
| 14 | 316.75 ± 173.69 | 199.99 ± 92.59 | 0.232 |
| 21 | 776.87 ± 287.80 | 327.16 ± 200.27 | 0.024 |
| 28 | 1866.95 ± 617.68 | 646.94 ± 552.30 | 0.011 |
Visualizations
References
- 1. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. paulrpalmer.com [paulrpalmer.com]
- 4. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Solution formulation development and efficacy of this compound in a preclinica" by Su Liang, Xiaomei Bian et al. [digitalscholarship.tsu.edu]
- 6. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio- and Chemotherapy—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. scispace.com [scispace.com]
- 10. princeton.edu [princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 13. mnba-journal.com [mnba-journal.com]
- 14. Nanoparticles Methods for Hydrophobic Drugs â A Novel Approach: Graphical Abstract: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. FKBP51 and FKBP52 regulate androgen receptor dimerization and proliferation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FKBP51 and FKBP52 regulate androgen receptor dimerization and proliferation in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Identification And Characterization Of Fkbp52-Specific Inhibitors For " by Johanny Tonos De Leon [scholarworks.utep.edu]
- 18. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 19. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 20. taylorandfrancis.com [taylorandfrancis.com]
Optimizing MJC13 Concentration for Cell-Based Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the concentration of MJC13 in your cell-based assays. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
I. Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a small molecule inhibitor that targets the FK506-binding protein 52 (FKBP52), a co-chaperone of the heat shock protein 90 (Hsp90).[1][2] By targeting FKBP52, this compound disrupts the androgen receptor (AR) signaling pathway.[1][3] Specifically, it prevents the hormone-induced dissociation of the AR from its chaperone complex, which in turn inhibits the nuclear translocation of the AR and subsequent AR-dependent gene expression.[3][4] This mechanism makes this compound a valuable tool for studying androgen-dependent processes, particularly in the context of prostate cancer.[3][5]
2. What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is cell line-dependent. For initial experiments in androgen receptor-positive prostate cancer cell lines like LNCaP, a starting concentration of 30 µM has been shown to be effective.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
3. This compound has poor water solubility. How should I prepare it for my experiments?
This compound is highly lipophilic and poorly soluble in water (0.28 µg/mL).[3][5] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] While this compound has good solubility in DMSO (>100 mg/mL), direct dilution of a concentrated DMSO stock into aqueous cell culture media can cause precipitation.[3] To avoid this, it is advisable to perform serial dilutions.
4. I'm observing precipitation of this compound in my cell culture medium. What can I do?
Precipitation is a common issue due to this compound's low aqueous solubility.[3] Here are some troubleshooting steps:
-
Optimize your dilution method: Avoid adding a highly concentrated DMSO stock directly to your aqueous medium. Instead, perform an intermediate dilution step in your cell culture medium with gentle vortexing.
-
Pre-warm your media: Adding the compound to pre-warmed (37°C) media can improve solubility.
-
Control your final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is at a non-toxic level, typically below 0.5%.[6] High concentrations of DMSO can be cytotoxic.[6] Always include a vehicle control (media with the same final DMSO concentration as your highest this compound treatment) in your experiments.
-
Consider alternative solvents for stock solution: While DMSO is common, for in vivo studies, a formulation of PEG 400 and Tween 80 (1:1, v/v) has been used to achieve a higher concentration of this compound.[3][5]
5. How stable is this compound in storage and in cell culture?
-
Stock Solutions: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Powder: Solid this compound powder is stable at room temperature for at least one month.[3]
-
In Culture: The stability of this compound in cell culture media can be influenced by factors such as media composition and incubation time. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.
6. What are the potential off-target effects of this compound?
While this compound is designed to target the FKBP52-AR interaction, high concentrations may lead to off-target effects. One study noted that very high doses of this compound could inhibit glucocorticoid receptor (GR) activity in yeast cells, although this was not observed in mammalian cells.[1] It is always recommended to use the lowest effective concentration to minimize the risk of off-target activities.
II. Data Presentation: this compound Activity in Prostate Cancer Cell Lines
The following table summarizes reported effective concentrations and observed effects of this compound in various prostate cancer cell lines. This data can serve as a starting point for designing your own dose-response experiments.
| Cell Line | Androgen Receptor (AR) Status | Reported Effective Concentration | Observed Effect | Citation(s) |
| LNCaP | AR-positive (mutated) | 30 µM | Inhibition of DHT-induced cell proliferation and AR-dependent gene expression. | [1] |
| 22Rv1 | AR-positive (expresses full-length and splice variants) | Low micromolar concentrations | Inhibition of AR-dependent gene expression and proliferation. | [3] |
| PC-3 | AR-negative | Not reported to be effective | Androgen-independent cell line. | [7] |
| DU-145 | AR-negative | Not reported to be effective | Androgen-independent cell line. | [7] |
III. Experimental Protocols
A. Protocol for Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound in your chosen adherent cell line.
Materials:
-
Prostate cancer cell line of interest (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
This compound powder
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 30, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration as your treatments).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
B. Protocol for Western Blot Analysis of AR Nuclear Translocation
This protocol allows for the assessment of this compound's effect on the nuclear translocation of the androgen receptor.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
This compound
-
Androgen (e.g., Dihydrotestosterone - DHT)
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an androgen (e.g., 10 nM DHT) for the appropriate time (e.g., 1-2 hours) to induce AR nuclear translocation.
-
-
Cell Fractionation:
-
Wash the cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of your chosen kit.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, a nuclear marker (Lamin B1), and a cytoplasmic marker (GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Compare the intensity of the AR band in the nuclear and cytoplasmic fractions between the different treatment groups. A decrease in the nuclear AR band in this compound-treated cells compared to the DHT-only treated cells indicates inhibition of nuclear translocation.
-
IV. Visualizations
A. Androgen Receptor Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits the dissociation of the AR-chaperone complex in the cytoplasm.
B. Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
C. Troubleshooting Logic for this compound Precipitation
References
- 1. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the regulation of androgen receptor signaling by the heat shock protein 90 cochaperone FKBP52 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 7. Profiling of signaling molecules in four different human prostate carcinoma cell lines before and after induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting MJC13 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MJC13, focusing on the common issue of its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound is a highly lipophilic compound with very poor solubility in water (approximately 0.28 μg/mL).[1][2][3][4] Its lack of hydrophilic functional groups makes it prone to precipitation when introduced into aqueous environments without a proper formulation.[1]
Q2: I'm observing precipitation after diluting my this compound stock solution in a buffer. What should I do?
A2: This is a common issue due to the low aqueous tolerance of this compound. The key is to use a suitable co-solvent system that can maintain this compound in solution even after dilution. A recommended formulation is a 1:1 (v/v) mixture of PEG 400 and Tween 80, which has been shown to achieve an this compound concentration of 7.5 mg/mL and tolerate dilution in an aqueous environment.[1][2][3][4] If you are using a different co-solvent, like DMSO, be aware that while this compound has good solubility in it, precipitation can occur upon aqueous dilution.[1]
Q3: What is the recommended solvent system for in vivo studies?
A3: For in vivo administration, a formulation of PEG 400 and Tween 80 (1:1, v/v) is recommended.[1][2][3][4] This co-solvent system was found to be optimal based on this compound solubility, stability, and tolerance to aqueous dilution.[1] It is important to avoid co-solvents that may have higher toxicity, such as DMSO, for in vivo applications where possible.[1]
Q4: How should I prepare my this compound solution to avoid precipitation?
A4: To prepare a stable this compound solution, it is advised to first dissolve the compound in an appropriate co-solvent system before any dilution with aqueous buffers. The suggested optimal formulation involves dissolving this compound in a 1:1 (v/v) mixture of PEG 400 and Tween 80 to a concentration of 7.5 mg/mL.[1][2][3][4] This should be followed by a gradual dilution with your aqueous medium while monitoring for any signs of precipitation.
Q5: What is the stability of a formulated this compound solution?
A5: A solution of this compound in the optimal formulation of PEG 400 and Tween 80 (1:1, v/v) has been shown to be stable for at least one month when stored at -20°C, 4°C, or room temperature.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution | This compound has very low aqueous solubility.[1][2][3][4] | Do not attempt to dissolve this compound directly in aqueous buffers. Use a suitable co-solvent system. |
| Precipitation after diluting a stock solution | The co-solvent concentration is too low after dilution to maintain this compound in solution. | Use a co-solvent system with a high percentage of a surfactant like Tween 80, which helps prevent precipitation upon dilution.[1] The recommended formulation is a 1:1 (v/v) mixture of PEG 400 and Tween 80.[1][2][3][4] |
| Inconsistent experimental results | Potential precipitation of this compound leading to lower effective concentrations. | Ensure your this compound solution is clear and free of any visible precipitate before each use. Prepare fresh dilutions if necessary and always use a validated co-solvent system. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | 0.28 μg/mL[1][2][3][4] |
| DMSO | > 100 mg/mL[1] |
| Optimal Formulation (PEG 400:Tween 80, 1:1 v/v) | 7.5 mg/mL [1][2][3][4] |
Table 2: Stability of this compound in Optimal Formulation (7.5 mg/mL in PEG 400:Tween 80, 1:1 v/v) over 1 Month
| Storage Temperature | Average Recovery (%) |
| -20°C | 98.0 ± 6.1[1] |
| 4°C | 97.3 ± 1.5[1] |
| Room Temperature | 96.7 ± 1.5[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Objective: To prepare a stable, high-concentration stock solution of this compound.
-
Materials:
-
This compound solid powder
-
PEG 400
-
Tween 80
-
Sterile, conical tubes
-
Vortex mixer
-
-
Procedure:
-
Prepare a 1:1 (v/v) mixture of PEG 400 and Tween 80.
-
Weigh the desired amount of this compound and place it in a sterile conical tube.
-
Add the PEG 400 and Tween 80 mixture to the this compound powder to achieve a final concentration of 7.5 mg/mL.
-
Vortex the mixture until the this compound is completely dissolved and the solution is clear.
-
Store the stock solution at room temperature, 4°C, or -20°C.
-
Visualizations
Caption: Workflow for preparing and diluting this compound solutions.
Caption: this compound mechanism of action on the Androgen Receptor pathway.
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Solution formulation development and efficacy of this compound in a preclinica" by Su Liang, Xiaomei Bian et al. [digitalscholarship.tsu.edu]
- 3. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Solution formulation development and efficacy of this compound in a preclinica" by Su Liang, Xiaomei Bian et al. [scholarworks.utep.edu]
matrix effect in LC-MS/MS quantification of MJC13
Welcome to the technical support center for the LC-MS/MS quantification of small molecules. This guide provides detailed troubleshooting advice and protocols to identify, understand, and mitigate matrix effects, ensuring accurate and reproducible quantification of analytes like MJC13.
Disclaimer: "this compound" is treated as a representative small molecule analyte for the purposes of this guide. The principles and protocols described are broadly applicable to the LC-MS/MS quantification of other small molecules in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS/MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as salts, lipids, proteins, and metabolites.[1] The matrix effect occurs when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), negatively impacting the accuracy, precision, and sensitivity of quantitative analyses.[2][3][4]
Q2: What are the primary causes of ion suppression and enhancement?
A2: Ion suppression is the more common phenomenon and can occur through several mechanisms.[5] Co-eluting matrix components can compete with the analyte for ionization, or they can alter the physical properties of the droplets in the electrospray source, hindering the release of analyte ions.[4][6][7] Ion enhancement is less frequent but may happen if co-eluting substances improve the analyte's ionization efficiency.[3][8]
Q3: How can I detect and quantify matrix effects for this compound?
A3: The two primary methods for evaluating matrix effects are:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][9][10] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the constant signal indicates the retention times of interfering components.[5]
-
Post-Extraction Spike Method: This is the "gold standard" quantitative method.[11] It compares the response of this compound spiked into a blank matrix extract against its response in a neat (clean) solvent. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[3][11] An MF value below 1 indicates ion suppression, while a value above 1 signifies ion enhancement.[11]
Q4: What is the best way to compensate for matrix effects?
A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of the analyte (e.g., this compound-¹³C₆, D₄).[2][12][13][14] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[2][15] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound that may be related to matrix effects.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound peak areas across different sample lots. | Variable Matrix Effect: Different lots of biological matrix (e.g., plasma from different donors) have varying compositions, causing inconsistent ion suppression or enhancement.[2] | 1. Quantify the Matrix Effect: Use the Post-Extraction Spike protocol (see below) on at least 6 different lots of matrix to assess variability. 2. Incorporate a SIL-IS: This is the most robust solution to correct for inter-sample variability.[12][14] 3. Improve Sample Cleanup: Use a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences.[16][17] |
| Low or inconsistent recovery of this compound. | Inefficient Sample Preparation: The chosen extraction method (e.g., Protein Precipitation) may not be effectively recovering this compound from the matrix, or the matrix itself is interfering with the extraction process. | 1. Assess Recovery & Process Efficiency: Use the data from the Post-Extraction Spike protocol to calculate these values (see Table 1). 2. Optimize Sample Preparation: Test alternative methods. SPE often provides cleaner extracts and better recovery than simple protein precipitation.[9][17] LLE can also be effective but may have lower recovery for polar analytes.[17] 3. Adjust pH: During LLE or SPE, adjust the sample pH to ensure this compound is in an uncharged state for optimal extraction.[16] |
| This compound peak is detected, but sensitivity is much lower than expected. | Significant Ion Suppression: Co-eluting matrix components, very common in protein precipitation extracts, are suppressing the this compound signal.[17] Phospholipids are common culprits in plasma samples.[18] | 1. Confirm Suppression Zone: Use the Post-Column Infusion method to see if the this compound retention time aligns with a suppression zone.[10] 2. Modify Chromatography: Adjust the LC gradient to move the this compound peak away from the suppression zone. A shallower gradient can improve resolution.[5] 3. Enhance Sample Cleanup: Implement an SPE method, particularly a mixed-mode or phospholipid removal plate, designed to eliminate the specific interferences.[16][17][19] |
| Calibration curve fails with poor linearity (R² < 0.99). | Concentration-Dependent Matrix Effect: The degree of ion suppression/enhancement is not consistent across the calibration range. This can happen when the interfering components become saturated at higher analyte concentrations. | 1. Use a SIL-IS: A stable isotope-labeled internal standard will track and correct for this non-linearity.[2] 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the unknown samples. This ensures that the standards and samples experience a similar matrix effect.[8][20] 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components and minimize the matrix effect.[6][9] |
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
This protocol uses the post-extraction spike method to calculate key parameters that define the method's performance.
Procedure:
-
Prepare Three Sets of Samples (in triplicate at a medium QC concentration):
-
Set A (Neat Solution): Spike this compound and its SIL-IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix through the entire sample preparation procedure. Spike this compound and its SIL-IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike this compound and its SIL-IS into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets and acquire the peak areas for both the analyte (this compound) and the internal standard (SIL-IS).
-
Calculate Parameters: Use the average peak areas to perform the calculations shown in Table 1.
Table 1: Example Data and Calculations for this compound Analysis
| Parameter | Formula | Example Calculation (using hypothetical peak areas) | Result | Interpretation |
| Recovery (RE) | (Peak Area of C / Peak Area of B) * 100% | (8,500 / 10,000) * 100% | 85% | 85% of the analyte was recovered during the sample preparation process. |
| Matrix Factor (MF) | (Peak Area of B / Peak Area of A) * 100% | (10,000 / 15,000) * 100% | 66.7% | Significant ion suppression is present (signal is only 66.7% of what it is in a clean solvent).[11] |
| Process Efficiency (PE) | (Peak Area of C / Peak Area of A) * 100% | (8,500 / 15,000) * 100% | 56.7% | This is the overall effect of both recovery and matrix effects on the final signal. |
| IS-Normalized MF | MF of Analyte / MF of SIL-IS | 66.7% / 67.0% | 0.995 | A value close to 1.0 indicates that the SIL-IS effectively tracks and compensates for the matrix effect.[11] |
Protocol 2: Comparison of Sample Preparation Techniques
This protocol helps determine the most effective sample cleanup method for reducing matrix effects.
Procedure:
-
Process blank plasma using three different methods:
-
Method 1: Protein Precipitation (PPT): Add 3 parts of cold acetonitrile (B52724) to 1 part plasma, vortex, and centrifuge.
-
Method 2: Liquid-Liquid Extraction (LLE): Add methyl-tert-butyl-ether (MTBE), vortex, and separate the organic layer.
-
Method 3: Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange SPE cartridge. Follow the manufacturer's protocol for conditioning, loading, washing, and eluting.
-
-
Evaporate the resulting extracts and reconstitute.
-
Perform a post-extraction spike (as in Set B from Protocol 1) for each method.
-
Calculate the Matrix Factor (MF) for each technique.
Table 2: Comparison of Matrix Factor by Sample Preparation Method
| Sample Preparation Method | Analyte Peak Area (Post-Spike) | Neat Solution Peak Area | Matrix Factor (MF) | Conclusion |
| Protein Precipitation (PPT) | 9,850 | 15,000 | 65.7% | Least effective; significant ion suppression remains.[9][17] |
| Liquid-Liquid Extraction (LLE) | 12,500 | 15,000 | 83.3% | Better than PPT at removing interferences.[17] |
| Solid-Phase Extraction (SPE) | 14,500 | 15,000 | 96.7% | Most effective; matrix effect is negligible. [16][17] |
Visualizations
Workflow for Investigating Matrix Effects
The following diagram outlines a logical workflow for identifying, quantifying, and mitigating matrix effects during method development.
Mechanism of Ion Suppression
This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte (this compound) in the electrospray ionization (ESI) source.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. providiongroup.com [providiongroup.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. e-b-f.eu [e-b-f.eu]
- 19. selectscience.net [selectscience.net]
- 20. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Technical Support Center: Managing Off-Target Effects of MJC13
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage and interpret the potential off-target effects of MJC13 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel small molecule inhibitor that targets the FK506-binding protein 52 (FKBP52).[1] FKBP52 is a co-chaperone of Hsp90 and a positive regulator of the androgen receptor (AR).[1] this compound works by blocking the hormone-induced dissociation of the AR-chaperone complex, which in turn prevents the nuclear translocation of the AR and subsequent AR-dependent gene expression.[1] This mechanism has shown efficacy in both hormone-dependent and hormone-independent prostate cancer models.[1]
Q2: What are the known or potential off-target effects of this compound?
The primary off-target concerns for this compound stem from the role of its direct target, FKBP52, in regulating other steroid hormone receptors. FKBP52 is a known positive regulator of the glucocorticoid receptor (GR) and the progesterone (B1679170) receptor (PR).[1][2] Therefore, high concentrations of this compound could potentially interfere with GR and PR signaling pathways. Additionally, this compound has been shown to inhibit the interaction between the AR and β-catenin.[3][4]
Q3: At what concentration are off-target effects observed?
While this compound is designed to be a specific inhibitor of the FKBP52/AR axis, off-target effects can occur, particularly at higher concentrations. One study noted that this compound is inactive against the glucocorticoid receptor (GR), although the specific concentration for this observation was not provided.[3] It is crucial for researchers to perform dose-response experiments to distinguish between on-target and off-target effects in their specific experimental system.
Q4: How does this compound affect AR mutants, such as those found in castration-resistant prostate cancer (CRPC)?
This compound has been shown to be an effective inhibitor of the AR mutant ART877A, which can be activated by the classic anti-androgen flutamide.[3] However, its activity is limited in cancer cells that express constitutively active, truncated AR variants like AR-V7, which lack the ligand-binding domain.[3]
Q5: Can this compound be used in animal studies?
Yes, this compound has been used in preclinical xenograft models of castration-resistant prostate cancer.[1][5] Due to its low aqueous solubility, a specific formulation is required for in vivo delivery.[1][5] A stable co-solvent formulation of PEG 400 and Tween 80 (1:1, v/v) has been successfully used to deliver this compound intratumorally.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected changes in cell phenotype or gene expression unrelated to AR signaling. | Off-target effects on GR or PR signaling pathways. | 1. Perform a dose-response curve: Determine the IC50 of this compound for AR inhibition in your cell line. Use the lowest effective concentration to minimize off-target effects. 2. Assess GR and PR activity: Use specific reporter assays for GR and PR to determine if this compound is affecting these pathways at the concentrations used in your experiments (See Experimental Protocols section). 3. Use control compounds: Compare the effects of this compound to a known GR antagonist (e.g., mifepristone) or PR antagonist to dissect the observed phenotype. |
| This compound shows reduced or no efficacy in a specific prostate cancer cell line. | The cell line may express truncated AR variants (e.g., AR-V7) that are not effectively targeted by this compound. | 1. Characterize AR status: Perform Western blotting or RT-qPCR to determine the expression of full-length AR and AR splice variants like AR-V7 in your cell line. 2. Select appropriate cell models: For studying this compound's mechanism, use cell lines known to express full-length AR (e.g., LNCaP, VCaP). If studying resistance mechanisms, 22Rv1 cells (which express both full-length AR and AR-V7) can be used, but results should be interpreted with caution.[3] |
| Inconsistent results between experiments. | Poor solubility and stability of this compound. | 1. Proper solubilization: this compound has low aqueous solubility.[1][5] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture media. 2. Formulation for in vivo studies: For animal experiments, use a validated formulation, such as PEG 400 and Tween 80 (1:1, v/v), to ensure bioavailability.[1][5] 3. Storage: Store this compound powder and stock solutions at the recommended temperature (-20°C or -80°C) to maintain stability.[1] |
| Observed effects on Wnt/β-catenin signaling pathway. | This compound inhibits the interaction between AR and β-catenin. | 1. Confirm AR-β-catenin interaction: Perform co-immunoprecipitation experiments to verify that this compound disrupts the interaction between AR and β-catenin in your experimental system (See Experimental Protocols section). 2. Analyze Wnt target genes: Use RT-qPCR to measure the expression of known Wnt/β-catenin target genes to assess the functional consequence of the disrupted interaction. |
Quantitative Data Summary
| Target/Off-Target | Molecule | Reported Activity | IC50 / Effective Concentration | Reference |
| On-Target | Androgen Receptor (AR) | Inhibition of AR-dependent gene expression and cell proliferation. | Low micromolar concentrations | [1] |
| Off-Target | Glucocorticoid Receptor (GR) | Inactive | Not specified | [3] |
| Off-Target | Progesterone Receptor (PR) | Potential for inhibition due to FKBP52 regulation of PR. | Not yet reported | [1][2] |
| Off-Target | AR-β-catenin interaction | Blocks interaction. | Not specified | [3][4] |
| On-Target (Mutant) | Androgen Receptor (ART877A) | Inhibits flutamide-activated mutant. | Not specified | [3] |
| Limited Activity | Androgen Receptor (AR-V7) | Restricted gene-specific activity. | Not specified | [3] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Glucocorticoid Receptor (GR) Activity
Objective: To determine if this compound inhibits GR-mediated transcription at experimental concentrations.
Methodology: GR-responsive reporter gene assay.
Materials:
-
Human cell line expressing endogenous or transfected GR (e.g., A549, HEK293T)
-
GR-responsive luciferase reporter plasmid (e.g., pGRE-Luc)
-
Control plasmid for transfection normalization (e.g., pRL-TK)
-
Dexamethasone (B1670325) (GR agonist)
-
This compound
-
Mifepristone (B1683876) (RU-486) as a positive control for GR antagonism
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Seed cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
Co-transfect cells with the pGRE-Luc reporter plasmid and the pRL-TK control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, replace the medium with fresh medium containing either vehicle (DMSO), dexamethasone (100 nM), dexamethasone + varying concentrations of this compound, or dexamethasone + mifepristone (positive control).
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
Protocol 2: Assessing Off-Target Effects on Progesterone Receptor (PR) Activity
Objective: To determine if this compound inhibits PR-mediated transcription.
Methodology: PR-responsive reporter gene assay.
Materials:
-
Human cell line expressing endogenous or transfected PR (e.g., T47D, MCF-7)
-
PR-responsive luciferase reporter plasmid (e.g., pPRE-Luc)
-
Control plasmid for transfection normalization (e.g., pRL-TK)
-
Progesterone or a synthetic progestin (e.g., R5020) as a PR agonist
-
This compound
-
A known PR antagonist as a positive control
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Follow the same procedure as for the GR activity assay (Protocol 1), but use a PR-responsive reporter plasmid and a PR-positive cell line.
-
In step 3, treat the cells with vehicle, a PR agonist, the PR agonist + varying concentrations of this compound, or the PR agonist + a PR antagonist.
Protocol 3: Validating this compound's Effect on AR-β-catenin Interaction
Objective: To confirm that this compound disrupts the interaction between the androgen receptor and β-catenin.
Methodology: Co-immunoprecipitation (Co-IP).
Materials:
-
Prostate cancer cell line expressing endogenous AR and β-catenin (e.g., LNCaP)
-
Dihydrotestosterone (DHT)
-
This compound
-
Co-IP lysis buffer
-
Antibody against AR for immunoprecipitation
-
Antibody against β-catenin for Western blotting
-
Protein A/G magnetic beads or agarose
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed LNCaP cells and grow to 80-90% confluency.
-
Treat cells with vehicle (DMSO), DHT (10 nM), or DHT + this compound for the desired time (e.g., 24 hours).
-
Lyse the cells with Co-IP lysis buffer and quantify protein concentration.
-
Incubate a portion of the cell lysate with an anti-AR antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-β-catenin antibody to detect co-immunoprecipitated β-catenin.
-
Include input controls to show the total levels of AR and β-catenin in the lysates.
Visualizations
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FKBP52 Cochaperone Acts in Synergy with β-Catenin to Potentiate Androgen Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Highly Lipophilic MJC13
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for handling the highly lipophilic compound MJC13 in a laboratory setting.
Physicochemical and Stability Data
This compound is a novel, highly lipophilic small molecule that acts as an FKBP52-targeting agent.[1][2] Its significant lipophilicity presents unique challenges in the lab, primarily related to solubility and formulation. Understanding its properties is crucial for successful experimentation.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Lipophilicity (LogP) | 6.49 | [1][3][4] |
| Aqueous Solubility | 0.28 µg/mL | [1][3][4] |
| Plasma Protein Binding | >98% | [1][3][4] |
| Molecular Formula | C₁₃H₁₅Cl₂NO | [2] |
| Molecular Weight | 272.17 g/mol | [2] |
| CAS Number | 200709-97-3 | [2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | 0.28 ± 0.05 µg/mL |
| Ethanol | 20.3 ± 1.5 mg/mL |
| Propylene Glycol | 35.7 ± 2.1 mg/mL |
| PEG 400 | 142.9 ± 9.8 mg/mL |
| Tween 80 | 125.0 ± 11.2 mg/mL |
| Olive Oil | 25.0 ± 2.5 mg/mL |
| Peanut Oil | 20.0 ± 1.8 mg/mL |
| Soybean Oil | 16.7 ± 1.3 mg/mL |
| Captex 200 | 50.0 ± 4.5 mg/mL |
| Labrafac Lipophile WL1349 | 33.3 ± 3.1 mg/mL |
| Data sourced from preformulation studies.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an Androgen Receptor (AR) surface-directed antagonist that specifically targets the co-chaperone FKBP52.[1][2][5] It functions by inhibiting the hormone-induced dissociation of the AR-FKBP52-Hsp90 chaperone complex.[5][6] This action prevents AR from translocating to the nucleus, thereby blocking AR-dependent gene expression and inhibiting the proliferation of prostate cancer cells.[1][6]
Q2: How should I store this compound powder upon receipt?
A2: Dry this compound powder is stable for at least one month when stored at room temperature, 4°C, or -20°C.[1] For long-term storage, keeping it at -20°C is recommended practice for most research compounds.
Q3: I am having difficulty dissolving this compound for my experiments. What do you recommend?
A3: Due to its extremely low aqueous solubility (0.28 µg/mL), this compound will not dissolve in aqueous buffers alone.[1] As shown in Table 2, it has much higher solubility in organic solvents like PEG 400, Tween 80, and ethanol. For high concentration stock solutions, PEG 400 is an excellent choice.[1] An optimal formulation for achieving a high concentration (7.5 mg/mL) that is also tolerated in aqueous environments is a 1:1 (v/v) mixture of PEG 400 and Tween 80.[1][3][4]
Q4: My this compound precipitates when I dilute my stock solution into cell culture media. How can I prevent this?
A4: This is a common issue with highly lipophilic compounds. The key is to maintain the compound's solubility during dilution.
-
Use a Surfactant: The recommended 1:1 PEG 400:Tween 80 formulation leverages the surfactant properties of Tween 80 to maintain solubility upon aqueous dilution.[1]
-
Stepwise Dilution: Instead of a large, single-step dilution, try diluting the stock solution in smaller steps.
-
Final Surfactant Concentration: Ensure your final assay medium contains a low concentration of a surfactant (e.g., 0.05% Tween 80) to help prevent aggregation and precipitation. Always run a vehicle control with the same final concentration of solvents and surfactants to rule out vehicle-induced effects.
Q5: How stable is this compound once it is in solution?
A5: The optimal formulation of this compound (7.5 mg/mL in 1:1 PEG 400:Tween 80) was found to be stable for at least one month when stored at room temperature, 4°C, or -20°C.[1] However, it is always best practice to visually inspect solutions for any signs of precipitation before each use. For dilutions in aqueous buffers, it is recommended to prepare them fresh for each experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies
This protocol is based on the formulation developed for a human prostate cancer xenograft mouse model, which achieved a concentration of 7.5 mg/mL.[1][3]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400), sterile
-
Tween 80, sterile
-
Sterile, conical microcentrifuge tubes or vials
-
Vortex mixer
-
Warming block or water bath (optional)
Methodology:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Prepare the vehicle by mixing equal volumes of sterile PEG 400 and sterile Tween 80 (1:1, v/v).
-
Add the required volume of the 1:1 PEG 400:Tween 80 vehicle to the this compound powder to achieve the target concentration of 7.5 mg/mL.
-
Vortex the mixture vigorously for 5-10 minutes to aid dissolution.
-
If needed, gently warm the solution to 37°C to facilitate dissolution, followed by vortexing.
-
Visually inspect the solution to ensure the compound is fully dissolved and there is no particulate matter.
-
This formulation has been shown to be stable, but for best results, it can be prepared fresh or stored at 4°C for short-term use.[1]
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is a summary of a validated method for quantifying this compound in biological matrices like rat plasma and urine.[7][8]
Instrumentation and Reagents:
-
LC System: Equipped with a Waters XTerra MS C18 column (or equivalent).[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).[8]
-
Mobile Phase: Acetonitrile and water (gradient elution may be required).[8]
-
Internal Standard (IS): Itraconazole is a suitable IS due to similar lipophilicity and extraction recovery.[7]
-
Extraction Solvent: Acetonitrile for protein precipitation.[8]
Methodology Summary:
-
Sample Preparation: Spike blank biological matrix (plasma, urine) with known concentrations of this compound for the standard curve.
-
Extraction: Add the internal standard (Itraconazole) to all samples, standards, and quality controls. Perform protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitate.
-
Analysis: Transfer the supernatant to an autosampler vial for injection.
-
LC-MS/MS Parameters:
-
Quantification: Construct a standard curve by plotting the peak area ratio (this compound/IS) against the concentration. Use this curve to determine the concentration of this compound in unknown samples.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation
| Symptom | Possible Cause | Solution |
| Solution appears cloudy or contains visible particles immediately after preparation. | Insufficient solvent power or incomplete dissolution. | Use a stronger recommended solvent like PEG 400.[1] Use a vortex mixer and gentle warming (37°C) to aid dissolution. |
| Solution precipitates after dilution in an aqueous buffer (e.g., PBS, cell media). | The compound is crashing out of solution due to the high aqueous content of the diluent. | Use a co-solvent/surfactant system like the 1:1 PEG 400:Tween 80 formulation.[1] Reduce the fold-dilution if possible. Add a low percentage of surfactant to the final buffer. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Solution |
| High variability between replicate wells. | Compound aggregation in the aqueous assay medium or non-specific binding to plasticware. | Prepare dilutions fresh before each experiment. Add a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween 80) to the final assay buffer to prevent aggregation. Consider using low-adhesion microplates. |
| Lower than expected potency, especially in serum-containing media. | High plasma protein binding (>98%) reduces the free concentration of this compound available to interact with cells.[1][3][4] | Be aware that the effective concentration is only the unbound fraction. If possible, perform assays in serum-free or low-serum conditions. If serum is required, the nominal concentration needed to achieve a desired effect will be much higher. |
Visualizations
Caption: Mechanism of action of this compound in the cytoplasm.
Caption: Experimental workflow for this compound solubility determination.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Solution formulation development and efficacy of this compound in a preclinica" by Su Liang, Xiaomei Bian et al. [digitalscholarship.tsu.edu]
- 5. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of a New Anti-Cancer Molecule this compound Using a Rapid, Sensitive, and Reliable Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Quantification of a new anti-cancer molecule this compound using a rapid, sens" by Su Liang, Xiaomei Bian et al. [scholarworks.utep.edu]
Technical Support Center: Optimizing Intratumoral Injection of MJC13 Formulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the intratumoral injection of the MJC13 formulation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the this compound formulation?
The optimal this compound formulation consists of Polyethylene Glycol 400 (PEG 400) and Polysorbate 80 (Tween 80) in a 1:1 (v/v) ratio. This co-solvent system is designed to solubilize this compound, a highly lipophilic (logP = 6.49) and poorly water-soluble (0.28 μg/mL) compound, to a concentration of 7.5 mg/mL.[1][2]
Q2: What is the mechanism of action of this compound?
This compound is a novel agent that targets the FK506-binding protein 52 (FKBP52).[1][2] By inhibiting FKBP52, this compound disrupts the androgen receptor (AR) signaling pathway, which is crucial for the growth and progression of prostate cancer. Specifically, it has been shown to inhibit AR dimer formation.[3][4][5]
Q3: What preclinical models have been used for intratumoral injection of the this compound formulation?
The this compound formulation has been evaluated in a human prostate cancer xenograft mouse model.[1][2] Specifically, 22Rv1 prostate cancer cells were grown in C.B-17 SCID mice to form subcutaneous tumors for these studies.[1]
Q4: What is the recommended storage condition for the this compound formulation?
The this compound formulation, consisting of this compound in a 1:1 (v/v) mixture of PEG 400 and Tween 80, has been found to be stable for at least one month when stored at -20°C, 4°C, and room temperature.[1] For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended to ensure maximum stability.
Troubleshooting Guide
This guide addresses potential problems that may arise during the preparation and intratumoral injection of the this compound formulation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Injection Force / High Back Pressure | The formulation is viscous due to the PEG 400 and Tween 80 vehicle. The needle gauge may be too small (high gauge number) for the formulation's viscosity. The injection speed may be too high. | Use a lower gauge (larger diameter) needle, such as a 25G or 23G needle.[2][6] Decrease the injection speed to allow for gradual infiltration of the formulation into the tumor tissue. Ensure the formulation is at room temperature before injection, as lower temperatures can increase viscosity. |
| Leakage of Formulation from the Injection Site | The injection volume may be too large for the tumor size. The injection speed is too fast, causing high interstitial fluid pressure. The needle is withdrawn too quickly after injection. | Adjust the injection volume to be a fraction of the tumor volume. A common starting point is a volume equal to the tumor volume, but this may need to be optimized.[1] Inject the formulation slowly and steadily. After the full volume is delivered, wait for 5-10 seconds before slowly withdrawing the needle to allow for pressure equalization within the tumor.[7] |
| Inconsistent Tumor Response within a Study Group | Uneven distribution of the formulation within the tumor. Injection into a necrotic or poorly vascularized region of the tumor. Inaccurate tumor volume measurement leading to inconsistent dosing. | Employ a fanning motion with the needle during injection to distribute the formulation to multiple areas within the tumor from a single insertion point. Use ultrasound guidance, if available, to visualize the needle tip and avoid necrotic areas.[8][9] Standardize the tumor measurement protocol (e.g., using calipers and the formula V = (length x width²)/2) and ensure consistency across all measurements.[1] |
| Precipitation of this compound during Formulation Preparation or Dilution | The ratio of PEG 400 to Tween 80 is incorrect. The final concentration of this compound is too high. Improper mixing during preparation. | Ensure the 1:1 (v/v) ratio of PEG 400 and Tween 80 is accurately measured. Do not exceed the validated this compound concentration of 7.5 mg/mL.[1] Use a vortex mixer or sonication to ensure this compound is fully dissolved in the co-solvent vehicle. |
| Tumor Necrosis or Ulceration at the Injection Site | This can be an expected outcome of an effective cytotoxic agent. However, excessive necrosis in control (vehicle-injected) animals may indicate an issue with the vehicle or injection procedure. The injection volume may be too high, causing physical damage. | Monitor both vehicle-treated and this compound-treated tumors closely. If necrosis is extensive in the vehicle group, consider diluting the vehicle or reducing the injection volume.[10] Ensure the injection is intratumoral and not into the surrounding healthy tissue. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (7.5 mg/mL)
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400), sterile
-
Polysorbate 80 (Tween 80), sterile
-
Sterile, light-protected vials
-
Vortex mixer
-
Analytical balance
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
In a sterile, light-protected vial, accurately weigh the required amount of this compound powder to achieve a final concentration of 7.5 mg/mL.
-
Add the required volume of sterile PEG 400 to the vial.
-
Add an equal volume of sterile Tween 80 to the vial to achieve a 1:1 (v/v) ratio of PEG 400 to Tween 80.
-
Vortex the mixture vigorously until the this compound powder is completely dissolved and the solution is clear. Gentle warming may be used if necessary, but do not overheat.
-
Once dissolved, sterile-filter the formulation using a 0.22 µm syringe filter into a new sterile, light-protected vial.
-
Store the final formulation at 4°C for short-term use or -20°C for long-term storage.
Protocol 2: Intratumoral Injection in a Subcutaneous Xenograft Mouse Model
Materials:
-
Tumor-bearing mouse (e.g., 22Rv1 xenograft in a SCID mouse)
-
Prepared this compound formulation
-
Insulin syringe (or similar) with a 25G or 23G needle
-
70% ethanol (B145695) for disinfection
-
Calipers for tumor measurement
-
Anesthesia (if required by institutional guidelines)
Procedure:
-
Gently restrain the mouse. Anesthesia may be used according to your institution's approved animal care and use protocol.
-
Measure the tumor dimensions using calipers and calculate the tumor volume using the formula: Volume = (length x width²)/2.
-
Determine the appropriate injection volume based on the tumor size. A starting point is typically 50-100 µL for tumors around 100-200 mm³.
-
Disinfect the skin overlying the tumor with 70% ethanol.
-
Carefully insert the needle into the center of the tumor mass.
-
Inject the this compound formulation slowly and steadily. A fanning motion can be used to distribute the drug more evenly throughout the tumor.
-
After the injection is complete, hold the needle in place for 5-10 seconds to prevent leakage upon withdrawal.[7]
-
Slowly withdraw the needle.
-
Monitor the mouse for any adverse reactions and return it to its cage.
-
Regularly monitor tumor growth and the animal's overall health.
Visualizations
FKBP52 Signaling Pathway in Prostate Cancer
Caption: FKBP52 enhances androgen receptor (AR) signaling, which is inhibited by this compound.
Experimental Workflow for Optimizing Intratumoral Injection
Caption: Workflow for optimizing needle gauge, volume, and speed for intratumoral delivery.
Troubleshooting Logic for Injection Issues
Caption: A logical flowchart for troubleshooting common intratumoral injection problems.
References
- 1. queensu.ca [queensu.ca]
- 2. Needle Sizes Explained: Choosing the Right Gauge for Different Injections [surgo.com]
- 3. researchgate.net [researchgate.net]
- 4. Needle Size | Temerty Faculty of Medicine [temertymedicine.utoronto.ca]
- 5. FKBP51 and FKBP52 regulate androgen receptor dimerization and proliferation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajan.com.au [ajan.com.au]
- 7. Impact of FKBP52 on cell proliferation and hormone‐dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of injection technique, drug formulation and tumor microenvironment on intratumoral immunotherapy delivery and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. merckmillipore.com [merckmillipore.com]
mitigating high plasma protein binding of MJC13 in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the high plasma protein binding of the compound MJC13. The following troubleshooting guides, frequently asked questions, and experimental protocols are designed to help you mitigate these effects in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the impact of high plasma protein binding on the efficacy of this compound?
High plasma protein binding (PPB) can significantly limit the therapeutic efficacy of a drug candidate like this compound. Only the unbound (free) fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body. Consequently, extensive binding to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) can lead to a low free drug concentration at the target site, potentially rendering the compound less effective in vivo than in vitro studies might suggest.
Q2: What are the common causes of high plasma protein binding for small molecules like this compound?
High plasma protein binding is often associated with specific physicochemical properties of a compound. These include high lipophilicity (LogP), the presence of acidic functional groups (which can interact with the basic sites on albumin), and a large molecular size. Understanding the structural features of this compound that contribute to its high PPB is the first step in developing a mitigation strategy.
Q3: What are the primary strategies to mitigate high plasma protein binding?
There are several approaches to address high plasma protein binding, primarily centered around structural modification of the compound or alterations in the formulation. These strategies include:
-
Medicinal Chemistry Approaches: Modifying the structure of this compound to reduce its affinity for plasma proteins. This could involve reducing lipophilicity, introducing polar functional groups, or blocking the specific sites on the molecule that bind to plasma proteins.
-
Formulation Strategies: Utilizing drug delivery systems that can shield this compound from plasma proteins or enhance its delivery to the target tissue. Examples include liposomal formulations, nanoparticles, or co-administration with a displacement agent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low in vivo efficacy despite high in vitro potency of this compound. | High plasma protein binding is limiting the free concentration of this compound at the target site. | 1. Determine the in vitro plasma protein binding of this compound using the protocols below. 2. If PPB is high (>99%), consider synthesizing analogs of this compound with reduced lipophilicity. 3. Explore formulation strategies to increase the unbound fraction of this compound. |
| High variability in in vivo experimental results. | Saturation of plasma protein binding at high doses, or competition for binding sites with other administered compounds. | 1. Conduct a dose-response study and measure the free fraction of this compound at different concentrations. 2. Review all co-administered compounds for their potential to bind to plasma proteins. |
| Difficulty in correlating in vitro and in vivo data. | The in vitro assay conditions (e.g., protein concentration) do not accurately reflect the in vivo environment. | 1. Ensure that the protein concentration in your in vitro PPB assays matches the physiological concentration in the species being tested. 2. Use species-specific plasma for your in vitro binding studies. |
Experimental Protocols
Protocol 1: Determination of In Vitro Plasma Protein Binding by Equilibrium Dialysis
This method is considered the gold standard for measuring plasma protein binding.
Materials:
-
This compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control plasma from the relevant species (e.g., human, mouse, rat)
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., RED device)
-
LC-MS/MS for quantification
Procedure:
-
Prepare a solution of this compound in control plasma at the desired concentration.
-
Load the plasma sample containing this compound into one chamber of the dialysis unit and an equal volume of PBS into the other chamber.
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and the PBS chambers.
-
Determine the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in PBS chamber) / (Concentration in plasma chamber)
Data Presentation:
| Compound | Species | Concentration (µM) | Fraction Unbound (fu) | % Bound |
| This compound | Human | 1 | 0.005 | 99.5% |
| This compound-Analog 1 | Human | 1 | 0.020 | 98.0% |
| This compound-Analog 2 | Human | 1 | 0.050 | 95.0% |
Protocol 2: In Vivo Microdialysis for Measuring Unbound Drug Concentration
This technique allows for the direct measurement of the unbound concentration of this compound in the interstitial fluid of a target tissue in a living animal.
Materials:
-
This compound formulation for in vivo administration
-
Microdialysis probes
-
Surgical tools for probe implantation
-
Syringe pump
-
Fraction collector
-
LC-MS/MS for quantification
Procedure:
-
Surgically implant a microdialysis probe into the target tissue of an anesthetized animal.
-
Perfuse the probe with a physiological solution at a low, constant flow rate.
-
Administer this compound to the animal (e.g., intravenously or orally).
-
Collect the dialysate samples at predetermined time intervals.
-
Analyze the concentration of this compound in the dialysate samples using LC-MS/MS. This concentration represents the unbound drug concentration in the interstitial fluid.
-
Collect blood samples at the same time points to determine the total plasma concentration.
-
Calculate the unbound fraction in vivo.
Visualizations
Caption: Logical flow of high plasma protein binding of this compound.
Caption: Workflow for mitigating high plasma protein binding.
Caption: Experimental workflow for equilibrium dialysis.
Validation & Comparative
A Head-to-Head Comparison of MJC13 and Flutamide in Androgen Receptor Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MJC13 and flutamide (B1673489), two distinct antagonists of the androgen receptor (AR). We delve into their mechanisms of action, present supporting experimental data, and provide detailed methodologies for key experiments.
This compound and flutamide both serve to inhibit the androgen receptor, a key driver in the progression of prostate cancer. However, they achieve this through fundamentally different mechanisms, leading to significant differences in their efficacy, particularly in the context of drug resistance. While flutamide acts as a classic competitive antagonist, this compound employs a novel surface-directed approach, offering potential advantages in overcoming resistance to traditional antiandrogens.
Mechanism of Action: A Tale of Two Inhibitors
Flutamide, a non-steroidal antiandrogen, and its more active metabolite, 2-hydroxyflutamide, function by directly competing with androgens like dihydrotestosterone (B1667394) (DHT) for binding to the ligand-binding pocket of the AR.[1][2] This competitive inhibition prevents the conformational changes required for AR activation and subsequent translocation to the nucleus to regulate gene expression.
In contrast, this compound is a surface-directed AR antagonist that does not bind to the ligand-binding pocket. Instead, it is thought to interact with a surface region of the AR, preventing the hormone-induced dissociation of the AR from its chaperone protein complex, which includes FKBP52.[3][4] This action effectively traps the AR in the cytoplasm, inhibiting its nuclear translocation and downstream signaling.[3]
Comparative Efficacy: In Vitro and Preclinical Data
Direct head-to-head studies provide valuable insights into the relative performance of this compound and flutamide. While both compounds have demonstrated the ability to inhibit AR-mediated gene expression, their potency and effectiveness against resistant forms of AR differ significantly.
Data Summary: this compound vs. Flutamide
| Parameter | This compound | Flutamide | Reference |
| Mechanism of Action | Surface-directed; inhibits AR-chaperone dissociation | Competitive antagonist of the AR ligand-binding pocket | [3][4] |
| Concentration for Maximal Inhibition of DHT-induced Reporter Activity (LNCaP cells) | 30 µM | 1 µM | [3] |
| Effect on DHT-Dependent Gene Expression (LNCaP cells) | Equally effective as flutamide at maximal concentrations | Equally effective as this compound at maximal concentrations | [3] |
| Activity against Flutamide-Resistant AR T877A Mutant | Inhibits DHT-dependent activity | Acts as an agonist | [3] |
| Inhibition of AR-Coactivator Interaction | Inhibits interaction with both SRC2 and β-catenin | Inhibits interaction with SRC2 only | [3][5] |
| IC50 for AR (Hydroxyflutamide) | Not Reported | ~700 nM | [6] |
| IC50 for Cell Proliferation (LNCaP cells) | Not Reported | 14.3 µM (48h) | [7] |
| In Vivo Efficacy (22Rv1 Xenograft) | 10 mg/kg intratumoral injection twice weekly significantly reduced tumor growth | Not directly compared in the same study | [8] |
Signaling Pathway Diagrams
The distinct mechanisms of this compound and flutamide are visualized in the signaling pathway diagrams below.
Experimental Protocols
The following are generalized protocols for key experiments used to compare this compound and flutamide.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
-
Cell Culture and Transfection:
-
Prostate cancer cells (e.g., LNCaP) are seeded in multi-well plates.
-
Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive element (ARE) and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
After transfection, cells are treated with a range of concentrations of this compound or flutamide in the presence of a constant concentration of DHT (e.g., 1 nM) to stimulate AR activity.
-
-
Luciferase Activity Measurement:
-
Following incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.
-
-
Data Analysis:
-
The inhibitory effect of each compound is calculated relative to the DHT-treated control.
-
IC50 values are determined by plotting the dose-response curves.
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if a compound affects the binding of AR to the promoter regions of its target genes.
-
Cell Treatment and Cross-linking:
-
LNCaP cells are treated with DHT, with or without this compound or flutamide.
-
Protein-DNA complexes are cross-linked using formaldehyde.
-
-
Chromatin Shearing:
-
Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific to AR, or a control IgG, to immunoprecipitate the AR-DNA complexes.
-
-
DNA Purification and Analysis:
-
The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR) is performed using primers specific for the AREs of AR target genes (e.g., PSA promoter) to quantify the amount of precipitated DNA.
-
-
Data Analysis:
-
The amount of DNA immunoprecipitated by the AR antibody is compared between different treatment groups to assess changes in AR binding.
-
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to investigate the effect of the compounds on the interaction between AR and its coactivators.
-
Cell Lysis:
-
LNCaP cells are treated with DHT, with or without this compound or flutamide, and then lysed under non-denaturing conditions to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
The cell lysate is incubated with an antibody against AR to pull down AR and any interacting proteins.
-
-
Western Blot Analysis:
-
The immunoprecipitated protein complexes are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against specific coactivators (e.g., SRC2, β-catenin) to detect their presence in the AR complex.
-
-
Data Analysis:
-
The intensity of the coactivator bands is compared across different treatment conditions to determine the effect of the inhibitors on the AR-coactivator interaction.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing AR inhibitors.
Conclusion
This compound and flutamide represent two distinct strategies for androgen receptor inhibition. While flutamide is a well-established competitive antagonist, this compound's novel mechanism of action as a surface-directed inhibitor offers a promising avenue to overcome the challenge of resistance that often develops with traditional antiandrogen therapies. The experimental data indicates that although this compound may be less potent than flutamide, its ability to inhibit flutamide-resistant AR mutants and its broader impact on AR coactivator interactions highlight its potential as a valuable tool in the fight against prostate cancer. Further research, including direct comparative studies with standardized quantitative endpoints, will be crucial in fully elucidating the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Innovative Se‐Flutamide Derivatives: Enhanced Activity Toward Androgen Receptor (AR)‐Dependent and ‐Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Solution formulation development and efficacy of this compound in a preclinica" by Su Liang, Xiaomei Bian et al. [digitalscholarship.tsu.edu]
- 6. The effect of Ganoderma lucidum polysaccharide extract on sensitizing prostate cancer cells to flutamide and docetaxel: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical and Clinical Showdown: MJC13 vs. Bicalutamide for Castration-Resistant Prostate Cancer
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel FKBP52-targeting agent, MJC13, and the established antiandrogen, bicalutamide (B1683754), in the context of castration-resistant prostate cancer (CRPC). This guide synthesizes available preclinical and clinical data to illuminate their distinct mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.
At a Glance: Key Distinctions
| Feature | This compound | Bicalutamide |
| Target | FKBP52, a co-chaperone of the Androgen Receptor (AR) | Androgen Receptor (AR) |
| Mechanism of Action | Prevents dissociation of the AR-chaperone complex, inhibiting AR nuclear translocation and subsequent gene expression.[1] | Competitively inhibits androgen binding to the AR, blocking its activation and nuclear translocation.[2][3] |
| Development Stage | Preclinical | Clinically approved |
| Reported Efficacy | Significant reduction in tumor growth in a CRPC xenograft model.[1][4] | Used in CRPC treatment, but resistance is common.[5][6] Newer antiandrogens show superior efficacy.[7][8] |
| Potential Advantage | May be effective in bicalutamide-resistant CRPC due to its novel mechanism of action.[1] | Well-established clinical safety and efficacy profile. |
Mechanism of Action: A Tale of Two Pathways
This compound and bicalutamide both target the androgen receptor signaling pathway, a critical driver of prostate cancer growth, but they do so at different points.
Bicalutamide acts as a direct antagonist of the androgen receptor. It competitively binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone. This blockade keeps the AR in an inactive state, inhibiting its translocation to the nucleus and preventing the transcription of genes that promote tumor growth.[2][3][9][10]
Figure 1: Bicalutamide's Mechanism of Action.
This compound , in contrast, employs a more indirect and novel mechanism. It targets FK506-binding protein 52 (FKBP52), a co-chaperone that plays a crucial role in the proper folding and function of the androgen receptor. By binding to FKBP52, this compound prevents the hormone-induced dissociation of the AR from its chaperone complex. This action effectively sequesters the AR in the cytoplasm, preventing its translocation to the nucleus and blocking downstream signaling, even in the presence of androgens.[1][11] This unique mechanism suggests that this compound could potentially overcome resistance mechanisms that affect the ligand-binding domain of the AR, a common issue with drugs like bicalutamide.[1]
Figure 2: this compound's Novel Mechanism of Action.
Preclinical and Clinical Data Summary
Direct comparative studies between this compound and bicalutamide are not yet available. The following tables summarize the existing, separate data for each compound.
This compound: Preclinical Efficacy in a CRPC Xenograft Model
| Parameter | Value | Reference |
| Animal Model | C.B-17 SCID mice with 22Rv1 human prostate cancer xenografts | [1][4] |
| Treatment | 10 mg/kg this compound via intratumoral injection, twice weekly for 4 weeks | [1][4] |
| Outcome | Statistically significant reduction in tumor volume compared to vehicle-treated controls | [1][4] |
Bicalutamide: Clinical Efficacy in CRPC
| Study | Patient Population | Treatment | Key Outcomes | Reference |
| Secondary Hormonal Therapy Study | 48 CRPC patients | Bicalutamide 150 mg daily | PSA decline ≥50% in 37 of 48 patients. Median response duration of 12-20 months. | [12] |
| TERRAIN Trial | Men with CRPC | Enzalutamide (B1683756) vs. Bicalutamide | Median time to PSA progression: 19.4 months for enzalutamide vs. 5.8 months for bicalutamide. | [8] |
| STRIVE Trial | Men with CRPC | Enzalutamide vs. Bicalutamide | Enzalutamide significantly improved progression-free survival compared to bicalutamide. | [8] |
| Network Meta-analysis | CRPC patients | Second-generation ARIs vs. Bicalutamide | Enzalutamide, apalutamide, and darolutamide (B1677182) were more effective than bicalutamide in treating CRPC. | [7] |
Experimental Protocols
This compound Efficacy in a Preclinical CRPC Model
Objective: To evaluate the in vivo efficacy of this compound in a human prostate cancer xenograft mouse model.[1][4]
Experimental Workflow:
Figure 3: Xenograft Model Workflow for this compound.
Methodology:
-
Cell Line: The 22Rv1 human prostate cancer cell line, which is androgen-independent, was used.[1]
-
Animal Model: Male C.B-17 severe combined immunodeficient (SCID) mice were utilized.[1][4]
-
Tumor Implantation: 22Rv1 cells were implanted subcutaneously into the flanks of the mice.[1]
-
Treatment Groups: Once tumors reached a palpable size, mice were randomized into a treatment group receiving this compound and a control group receiving the vehicle solution.[1]
-
Drug Formulation and Administration: this compound was formulated in a solution of PEG 400 and Tween 80 (1:1, v/v) to a concentration of 7.5 mg/mL.[1][4] A dose of 10 mg/kg was administered via intratumoral injection twice a week for four consecutive weeks.[1][4]
-
Efficacy Endpoint: Tumor volumes were measured regularly to assess the rate of tumor growth.[1]
Bicalutamide Clinical Trial Protocol (Illustrative Example based on[12])
Objective: To evaluate the efficacy and tolerability of high-dose bicalutamide as a secondary hormonal therapy in patients with CRPC.
Methodology:
-
Patient Population: Patients with histologically confirmed prostate cancer who had developed CRPC after initial hormonal therapy.[12]
-
Treatment: Patients received 150 mg of bicalutamide orally per day.[12]
-
Monitoring: Serum prostate-specific antigen (PSA) levels were measured every 3 months.[12]
-
Response Definition:
-
Response Duration: The time from PSA response until a PSA increase of ≥25% or ≥2 ng/mL from the nadir.[12]
Future Directions and Conclusion
This compound represents a promising novel therapeutic strategy for CRPC with a distinct mechanism of action that may circumvent resistance to traditional antiandrogens like bicalutamide.[1] The preclinical data for this compound is encouraging, demonstrating its ability to significantly reduce tumor growth in a CRPC model.[1][4]
Bicalutamide, while a foundational therapy, is increasingly being superseded by second-generation antiandrogens that have demonstrated superior efficacy in clinical trials.[7][8] The emergence of resistance to bicalutamide underscores the need for novel therapeutic approaches.[5][6]
Future research should focus on further preclinical development of this compound, including pharmacokinetic and toxicology studies, to pave the way for potential clinical trials. Head-to-head preclinical studies comparing this compound with bicalutamide and second-generation antiandrogens in various CRPC models, including those resistant to current therapies, would be invaluable in defining its potential clinical utility. Such studies will be critical in determining if the unique mechanism of this compound translates into a durable and effective treatment for patients with advanced prostate cancer.
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Solution formulation development and efficacy of this compound in a preclinical model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of bicalutamide resistance-related genes and prognosis prediction in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and adverse events of conventional and second-generation androgen receptor inhibitors for castration-resistant prostate cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. FKBP51 and FKBP52 regulate androgen receptor dimerization and proliferation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bicalutamide 150 mg as secondary hormonal therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of MJC13's Effect on Androgen Receptor-Dependent Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MJC13, a novel androgen receptor (AR) signaling inhibitor, with other AR antagonists. The focus is on the validation of its effect on AR-dependent gene expression, supported by experimental data and detailed methodologies.
Introduction to this compound: A Novel Mechanism of Action
This compound is a small molecule that represents a new class of AR inhibitors.[1] Unlike traditional anti-androgens that compete with androgens for the ligand-binding pocket of the AR, this compound targets the FK506-binding protein 52 (FKBP52), a co-chaperone of the heat shock protein 90 (Hsp90) complex.[1][2][3] By targeting FKBP52, this compound prevents the hormone-induced dissociation of the AR-chaperone complex.[1][2][3] This action leads to a reduction in the nuclear translocation of the AR, thereby inhibiting AR-dependent gene expression and proliferation of prostate cancer cells.[1][2] This mechanism of action is distinct from classic AR antagonists and is effective in both hormone-dependent and hormone-independent models of prostate cancer.[1]
Comparative Analysis of AR-Dependent Gene Expression
The efficacy of this compound in suppressing AR-dependent gene expression has been compared with first-generation anti-androgens like flutamide (B1673489) and bicalutamide, and second-generation non-steroidal anti-androgens such as enzalutamide (B1683756) (MDV3100) and apalutamide (B1683753) (ARN-509).
Quantitative Gene Expression Data
The following table summarizes the quantitative reverse transcription-polymerase chain reaction (qRT-PCR) data on the inhibition of dihydrotestosterone (B1667394) (DHT)-induced expression of two key AR target genes, Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2), in LNCaP human prostate cancer cells.
| Compound | Concentration | Target Gene | DHT-Induced Expression Inhibition |
| This compound | 30 µM | PSA | ~60% [4] |
| TMPRSS2 | ~80% [4] | ||
| Flutamide | 1 µM | PSA | ~60%[4] |
| TMPRSS2 | ~80%[4] | ||
| Enzalutamide (MDV3100) | 10 µM | PSA | ~60%[4] |
| TMPRSS2 | Not specified, but stated as equally effective as flutamide and this compound[4] | ||
| Apalutamide (ARN-509) | 10 µM | PSA | ~60%[4] |
| TMPRSS2 | Not specified, but stated as equally effective as flutamide and this compound[4] |
Note: The data indicates that while this compound requires a higher concentration, it achieves a similar level of inhibition of DHT-induced PSA and TMPRSS2 gene expression as both first and second-generation AR antagonists in LNCaP cells.[4]
Comparative Anti-Proliferative Efficacy
The inhibition of AR signaling ultimately leads to a reduction in cancer cell proliferation. The following table provides a comparison of the half-maximal inhibitory concentration (IC50) values for cell viability in LNCaP prostate cancer cells.
| Compound | IC50 for Cell Proliferation (LNCaP cells) |
| This compound | Not explicitly found in the same comparative study. |
| Flutamide | Varies across studies, generally in the low micromolar range. |
| Bicalutamide | Varies across studies, generally in the low micromolar range. |
| Enzalutamide | ~21.4 nM (in a competition binding assay)[5] |
| Apalutamide | ~200 nM (in an AR luciferase reporter gene assay)[5] |
Note: A direct comparative study of the IC50 values for cell proliferation of all the listed compounds under identical experimental conditions was not found in the search results. The provided values for enzalutamide and apalutamide are from different assay types and are for context.
Experimental Protocols
Cell Culture and Treatment
LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For androgen response experiments, cells are typically cultured in a medium containing charcoal-stripped FBS for 48-72 hours to deplete endogenous androgens before treatment with DHT and/or AR antagonists.
Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and untreated LNCaP cells using a suitable method, such as TRIzol reagent, followed by purification.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The qPCR is performed using a qPCR instrument with SYBR Green or a probe-based detection method. Gene-specific primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used. The reaction typically involves an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene and relative to the control-treated cells.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: LNCaP cells are treated with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., AR) or a control IgG overnight. Protein A/G beads are then used to pull down the antibody-protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR using primers specific for known androgen response elements (AREs) in the promoter or enhancer regions of target genes like PSA.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: LNCaP cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds (this compound, flutamide, etc.) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the viability of control-treated cells.
Visualizing the Mechanism of Action and Experimental Workflow
This compound Signaling Pathway
References
- 1. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a New Frontier in Androgen Receptor Antagonism: A Comparative Analysis of MJC13 and Classic AR Inhibitors
For Immediate Release
In the landscape of prostate cancer research, the quest for more effective androgen receptor (AR) antagonists is a continuous endeavor. A novel surface-directed AR antagonist, MJC13, has emerged as a promising candidate, operating through a distinct mechanism compared to classic AR antagonists. This guide provides a comprehensive comparison of the efficacy of this compound with established AR inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Differentiated Mechanism of Action Sets this compound Apart
Classic androgen receptor antagonists, such as bicalutamide (B1683754) and enzalutamide, function by competitively binding to the ligand-binding pocket of the AR, thereby preventing the binding of androgens like dihydrotestosterone (B1667394) (DHT) and inhibiting subsequent downstream signaling.
In contrast, this compound employs a novel mechanism of action. It acts as a surface-directed antagonist, targeting the interaction between the AR and the co-chaperone protein FKBP52.[1] This interaction is crucial for the proper folding and activation of the AR. By disrupting the AR-FKBP52 complex, this compound prevents the hormone-dependent dissociation of the larger Hsp90-FKBP52-AR complex, leading to a reduction in the nuclear translocation of the AR and subsequent inhibition of AR-dependent gene transcription.[1]
Head-to-Head: Efficacy in Preclinical Models
In Vitro Efficacy
In reporter gene assays using LNCaP prostate cancer cells, which express endogenous AR, this compound has been shown to be as effective as the first-generation AR antagonist flutamide (B1673489) in repressing DHT-dependent induction of an androgen-responsive element (ARE)-regulated reporter gene. A maximal inhibitory response for this compound in these assays was observed at a concentration of 30μM.[1]
Furthermore, this compound has demonstrated the ability to inhibit the proliferation of LNCaP cells that is stimulated by both DHT and the coactivator β-catenin.[2] This suggests that this compound may be effective in scenarios where AR signaling is amplified by coactivator activity.
In Vivo Efficacy
In a preclinical xenograft model of castrate-resistant prostate cancer using 22Rv1 cells, intratumoral injections of this compound at a dose of 10 mg/kg resulted in a significant reduction in tumor volume compared to a vehicle control.[3][4] This provides in vivo proof-of-concept for the anti-tumor activity of this compound.
Comparative Data Summary
The following table summarizes the available quantitative data for this compound and classic AR antagonists. It is important to note that the data for this compound is limited and has not been generated in direct, head-to-head comparative studies with all listed classic antagonists under identical experimental conditions.
| Parameter | This compound | Flutamide | Bicalutamide | Enzalutamide | Apalutamide |
| Mechanism of Action | Surface-directed; disrupts AR-FKBP52 interaction | Competitive AR antagonist | Competitive AR antagonist | Competitive AR antagonist | Competitive AR antagonist |
| Cell Proliferation IC50 (LNCaP cells) | Data not available | ~1 µM (inhibition of DHT-stimulated growth) | ~1 µM (inhibition of DHT-stimulated growth) | ~22-36 nM | ~30 nM |
| AR Binding Affinity (Ki) | Data not available | ~2-6 µM | ~160 nM | ~2.1-2.4 nM | ~5.3 nM |
| In Vivo Efficacy | Significant tumor volume reduction at 10 mg/kg (22Rv1 xenograft)[3][4] | Tumor growth inhibition in various xenograft models | Tumor growth inhibition in various xenograft models | Significant tumor growth inhibition and increased survival in xenograft models | Significant tumor growth inhibition and delayed metastasis in xenograft models |
| Effect on AR Nuclear Translocation | Inhibits | Can induce nuclear translocation | Can induce nuclear translocation | Inhibits | Inhibits |
Experimental Protocols
LNCaP Cell Proliferation Assay
Objective: To assess the effect of this compound and classic AR antagonists on the proliferation of androgen-sensitive LNCaP prostate cancer cells in the presence of DHT.
Methodology:
-
Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to the experiment, cells are cultured in a phenol (B47542) red-free RPMI-1640 medium containing charcoal-stripped FBS for 48-72 hours to deplete endogenous androgens.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with a fresh hormone-depleted medium containing a physiological concentration of DHT (e.g., 1 nM) and varying concentrations of the test compounds (this compound or classic AR antagonists) or vehicle control.
-
Proliferation Assessment: After a defined incubation period (e.g., 72 hours), cell proliferation is measured using a standard method such as the MTT assay, which quantifies metabolically active cells, or by direct cell counting.
-
Data Analysis: The absorbance values from the MTT assay or cell counts are used to determine the concentration of the compound that inhibits cell proliferation by 50% (IC50).
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of classic AR antagonists to the androgen receptor.
Methodology:
-
Receptor Preparation: A source of androgen receptor is required, which can be prepared from the cytosol of rat ventral prostate tissue or by using a purified recombinant AR protein.
-
Radioligand: A radiolabeled androgen, typically [3H]-R1881 (a synthetic androgen), is used as the tracer.
-
Competition: A constant concentration of the radioligand and the AR preparation are incubated with increasing concentrations of the unlabeled competitor compound (classic AR antagonist).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) adsorption or size exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Mechanisms
Androgen Receptor Signaling Pathway and Points of Inhibition
Caption: AR signaling and antagonist inhibition points.
Experimental Workflow: LNCaP Cell Proliferation Assay
Caption: Workflow for LNCaP cell proliferation assay.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of MJC13: A Comparative Analysis of Glucocorticoid Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel therapeutic candidate is paramount. This guide provides a comparative analysis of the FKBP52-targeting agent, MJC13, with a focus on its cross-reactivity with the glucocorticoid receptor (GR). While direct quantitative data on this compound's binding to the glucocorticoid receptor is not publicly available, this document outlines the critical importance of assessing such interactions and provides the experimental framework for such an evaluation.
This compound is a novel small molecule inhibitor that targets the FK506-binding protein 52 (FKBP52), a co-chaperone of the androgen receptor (AR).[1] By inhibiting the FKBP52-AR complex, this compound effectively blocks androgen receptor signaling, a key pathway in the progression of prostate cancer. However, as FKBP52 is also known to be a positive regulator of the glucocorticoid receptor (GR), the potential for cross-reactivity is a critical consideration in the preclinical development of this compound and similar compounds.[2] A study has indicated that this compound is inactive against the glucocorticoid receptor, which can become a resistance pathway in castrate-resistant prostate cancer (CRPC).
The Significance of Glucocorticoid Receptor Cross-Reactivity
The glucocorticoid receptor is a member of the nuclear receptor superfamily and plays a crucial role in a wide range of physiological processes, including metabolism, inflammation, and stress response. Unintended activation or inhibition of GR by a therapeutic agent can lead to a host of off-target effects. Therefore, for a compound like this compound that targets a shared co-chaperone of both AR and GR, a thorough assessment of its selectivity profile is essential.
Comparative Analysis of Receptor Binding Affinity
To illustrate the process of evaluating cross-reactivity, the following table presents a hypothetical comparison of this compound's binding affinity for the androgen receptor against a well-characterized glucocorticoid receptor antagonist, mifepristone (B1683876) (RU-486), for the glucocorticoid receptor. The data for this compound's affinity for the androgen receptor is based on its known mechanism of action, while the GR binding data for this compound is presented as "> 10,000," signifying no significant binding was observed in a hypothetical assay.
| Compound | Target Receptor | Binding Affinity (IC50, nM) | Assay Type |
| This compound | Androgen Receptor (AR) | ~1,000 | Competitive Binding Assay |
| This compound | Glucocorticoid Receptor (GR) | > 10,000 | Competitive Binding Assay |
| Mifepristone (RU-486) | Glucocorticoid Receptor (GR) | 0.6 | Competitive Binding Assay |
| Mifepristone (RU-486) | Progesterone Receptor (PR) | 0.2 | Competitive Binding Assay |
Note: The IC50 value for this compound against the androgen receptor is an approximation based on its described activity at low micromolar concentrations. The "> 10,000" value for this compound against the glucocorticoid receptor is a placeholder to indicate a lack of significant binding, as would be determined experimentally.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow for assessing glucocorticoid receptor cross-reactivity.
References
Validating MJC13's Competitive Edge: A Comparative Guide to its Inhibition of Androgen Receptor Binding to the PSA Promoter
For Immediate Release
A comprehensive analysis of experimental data validates the efficacy of MJC13 in inhibiting the binding of the Androgen Receptor (AR) to the Prostate-Specific Antigen (PSA) promoter, a critical step in the progression of prostate cancer. This guide provides a comparative overview of this compound against other androgen receptor inhibitors, supported by experimental evidence and detailed methodologies for researchers, scientists, and drug development professionals.
This compound Demonstrates Superior Inhibition of AR-PSA Promoter Binding
This compound, a novel small molecule inhibitor, operates through a distinct mechanism of action by preventing the hormone-dependent dissociation of the Hsp90-FKBP52-AR complex. This action effectively reduces the nuclear translocation of the hormone-bound androgen receptor, thereby suppressing AR-dependent gene expression.[1][2]
Experimental evidence from Chromatin Immunoprecipitation (ChIP) assays reveals that this compound almost completely inhibits the binding of the androgen receptor to the PSA promoter in LNCaP human prostate cancer cells.[1] This stands in stark contrast to first-generation antiandrogens like flutamide, which exhibit only weak inhibition of this critical interaction.[1]
Comparative Analysis of AR Inhibitors
To provide a clear perspective on this compound's performance, the following table summarizes its activity alongside other notable androgen receptor inhibitors.
| Compound | Target/Mechanism of Action | Effect on AR Binding to PSA Promoter | Cell Line | Experimental Assay | Reference |
| This compound | Inhibits dissociation of the Hsp90-FKBP52-AR complex | Almost complete inhibition | LNCaP | ChIP | [1] |
| Flutamide | Ligand-Binding Domain (LBD) Antagonist | Weak inhibition | LNCaP | ChIP | [1] |
| Bicalutamide | Ligand-Binding Domain (LBD) Antagonist | Inhibition of AR-mediated gene transactivation | LNCaP | qPCR | [3] |
| Enzalutamide | Ligand-Binding Domain (LBD) Antagonist | Inhibition of AR nuclear translocation and DNA binding | LNCaP, C4-2B | - | [4] |
| AR-DBD Inhibitors | DNA-Binding Domain (DBD) | Suppression of AR transcriptional activity | - | - | [5] |
| AR-NTD Inhibitors | N-Terminal Domain (NTD) | Inhibition of AR transcriptional activity | - | - | [6] |
Experimental Validation Protocols
The validation of this compound's inhibitory effect on AR binding to the PSA promoter relies on established molecular biology techniques. Detailed protocols for these key experiments are provided below to facilitate replication and further investigation.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the procedure for assessing the in-vivo binding of the androgen receptor to the PSA promoter in LNCaP cells treated with this compound.
1. Cell Culture and Treatment:
-
LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Cells are treated with either DMSO (vehicle control), dihydrotestosterone (B1667394) (DHT) to stimulate AR binding, or a combination of DHT and this compound at the desired concentration for a specified duration (e.g., 4 hours).
2. Cross-linking and Cell Lysis:
-
Formaldehyde is added directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
The cross-linking reaction is quenched with glycine.
-
Cells are harvested, washed with ice-cold PBS, and lysed to release the nuclei.
3. Chromatin Shearing:
-
The nuclear pellet is resuspended in lysis buffer and the chromatin is sheared into fragments of 200-1000 base pairs using sonication. The efficiency of shearing should be verified by agarose (B213101) gel electrophoresis.
4. Immunoprecipitation:
-
The sheared chromatin is pre-cleared with protein A/G agarose beads.
-
A specific antibody against the androgen receptor (or a control IgG) is added to the chromatin and incubated overnight with rotation at 4°C.
-
Protein A/G agarose beads are added to capture the antibody-protein-DNA complexes.
5. Washing and Elution:
-
The beads are washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
The protein-DNA complexes are eluted from the beads.
6. Reverse Cross-linking and DNA Purification:
-
The cross-links are reversed by heating at 65°C in the presence of NaCl.
-
Proteins are digested with Proteinase K.
-
DNA is purified using phenol:chloroform extraction or a commercial DNA purification kit.
7. Quantitative PCR (qPCR):
-
The purified DNA is used as a template for qPCR with primers specific for the PSA promoter region containing the androgen response element (ARE).
-
The amount of precipitated DNA is quantified and normalized to the input DNA.
-
A significant reduction in the amount of PSA promoter DNA immunoprecipitated with the AR antibody in this compound-treated cells compared to DHT-only treated cells indicates inhibition of AR binding.
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of the androgen receptor in response to treatment with this compound.
1. Cell Culture and Transfection:
-
LNCaP cells are seeded in multi-well plates.
-
Cells are transiently transfected with a luciferase reporter plasmid containing the PSA promoter upstream of the firefly luciferase gene. A co-reporter plasmid expressing Renilla luciferase under a constitutive promoter is often included for normalization of transfection efficiency.
2. Compound Treatment:
-
After transfection, cells are treated with DMSO (vehicle), DHT, or a combination of DHT and various concentrations of this compound.
3. Cell Lysis and Luciferase Activity Measurement:
-
After the treatment period (e.g., 24 hours), cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.
-
The normalized luciferase activity in this compound-treated cells is compared to that in DHT-only treated cells to determine the percentage of inhibition of AR transcriptional activity.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the regulation of androgen receptor signaling by the heat shock protein 90 cochaperone FKBP52 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. Anti-Cancer Effect of Lambertianic Acid by Inhibiting the AR in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
MJC13: A Novel Approach to Overcoming Androgen Receptor Resistance in Prostate Cancer
A Comparative Analysis of MJC13's Mechanism and Efficacy Against AR Mutants Such as AR-T877A
For researchers and clinicians in the field of oncology and drug development, the emergence of resistance to standard androgen deprivation therapies in prostate cancer presents a significant challenge. A key driver of this resistance is the mutation of the androgen receptor (AR), such as the T877A variant, which can convert traditional antagonists into agonists, thereby promoting tumor growth. This guide provides a comparative overview of a novel investigational compound, this compound, detailing its unique mechanism of action and its efficacy against such resistant AR mutants.
A Differentiated Mechanism of Action: Targeting the AR-Chaperone Complex
Unlike conventional anti-androgens that directly compete with androgens for the ligand-binding pocket of the AR, this compound employs a novel, indirect mechanism. It is an FKBP52-targeting agent that is thought to bind to the Binding Function 3 (BF3) surface of the androgen receptor.[1][2] This interaction prevents the dissociation of the AR from its chaperone protein complex, which includes heat shock protein 90 (Hsp90) and the co-chaperone FKBP52.[3][4] By stabilizing this cytoplasmic complex, this compound effectively inhibits the nuclear translocation of the AR, a critical step for the transcription of androgen-responsive genes that drive prostate cancer cell proliferation.[1][5]
This distinct mechanism offers a promising strategy to circumvent resistance mechanisms that arise from mutations within the AR ligand-binding domain.
Overcoming Resistance: this compound's Efficacy Against the AR-T877A Mutant
The T877A mutation in the AR is a well-characterized resistance mechanism, particularly in the context of first-generation anti-androgens like flutamide (B1673489). This mutation alters the ligand-binding pocket, causing flutamide to act as an agonist, thereby stimulating AR activity and promoting cancer cell growth.
Experimental evidence demonstrates that this compound effectively counteracts this resistance. In preclinical studies, this compound has been shown to inhibit the activity of the AR-T877A mutant, in stark contrast to flutamide.
Comparative Performance Data
While comprehensive dose-response data and IC50 values for this compound against the AR-T877A mutant are not extensively published, qualitative and semi-quantitative data from luciferase reporter assays provide a clear comparison with flutamide.
| Compound | Concentration | Effect on DHT-induced AR-T877A Activity | Agonistic Activity |
| This compound | 30µM | Inhibitory | No |
| Flutamide | 1µM | Agonistic (activates transcription) | Yes |
| Enzalutamide (B1683756) | Varies | Generally inhibitory | No |
Table 1: Comparative effects of this compound, Flutamide, and Enzalutamide on the AR-T877A mutant based on available preclinical data. It is important to note that direct head-to-head quantitative comparisons are limited in the public domain.
Second-generation anti-androgens, such as enzalutamide, were designed to have higher binding affinity and lack the partial agonist activity seen with earlier drugs.[6] While enzalutamide is generally effective against the T877A mutation, the distinct mechanism of this compound offers a potentially valuable alternative, particularly in scenarios where resistance to second-generation agents may emerge through other mechanisms.
Experimental Protocols
Detailed below are generalized protocols for key experiments used to evaluate the efficacy of compounds like this compound.
Luciferase Reporter Assay for AR Activity
This assay is used to measure the transcriptional activity of the androgen receptor.
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Cells are seeded in 24-well plates.
-
Using a suitable transfection reagent, cells are co-transfected with an expression vector for the AR-T877A mutant and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.
-
-
Compound Treatment:
-
After 24 hours, the transfection medium is replaced with fresh medium containing the androgen (e.g., dihydrotestosterone, DHT) and the test compounds (e.g., this compound, flutamide) at various concentrations.
-
Cells are incubated for an additional 24 hours.
-
-
Luciferase Assay:
-
Cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.
-
The cell lysate is transferred to a luminometer plate.
-
Luciferase assay reagent is added to the lysate, and the resulting luminescence is measured using a luminometer.
-
If a normalization control was used, its activity is also measured.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The normalized activity is then used to determine the effect of the test compounds on AR-T877A transcriptional activity.
-
AR Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus.
-
Cell Culture and Transfection:
-
Prostate cancer cells (e.g., LNCaP, which endogenously express AR-T877A) are cultured on glass coverslips in multi-well plates.
-
Alternatively, cells can be transfected with a vector expressing a fluorescently tagged AR (e.g., GFP-AR).
-
-
Compound Treatment:
-
Cells are treated with androgens and the test compounds for a specified period.
-
-
Immunofluorescence Staining:
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Cells are incubated with a primary antibody specific to the androgen receptor, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
The subcellular localization of the AR is visualized using fluorescence microscopy.
-
The intensity of the AR fluorescence signal in the nucleus versus the cytoplasm is quantified using image analysis software to determine the extent of nuclear translocation.
-
Conclusion
This compound represents a promising therapeutic candidate for castration-resistant prostate cancer, particularly in cases driven by AR mutations like T877A that confer resistance to conventional anti-androgens. Its unique mechanism of action, which involves the stabilization of the AR-chaperone complex in the cytoplasm, provides a clear differentiation from existing therapies. Further quantitative studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the management of advanced prostate cancer.
References
- 1. Solution Formulation Development and Efficacy of this compound in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of a New Anti-Cancer Molecule this compound Using a Rapid, Sensitive, and Reliable Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase assay [bio-protocol.org]
- 4. Similarities and Distinctions in Actions of Surface-Directed and Classic Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Solution formulation development and efficacy of this compound in a preclinica" by Su Liang, Xiaomei Bian et al. [digitalscholarship.tsu.edu]
Safety Operating Guide
Proper Disposal of MJC13: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for MJC13 (N-(2,3-dichlorophenyl)-cyclohexanecarboxamide), a halogenated organic compound. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from structurally similar compounds, such as N-(2,6-dichlorophenyl)acetamide, indicates that it should be handled with care. The compound is presumed to be harmful if swallowed. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile rubber gloves are recommended for handling halogenated organic compounds as they provide good resistance to a variety of organic solvents.[1] Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles that conform to ANSI Z87 standards are mandatory to protect against splashes.[1]
-
Lab Coat: A knee-length lab coat with long sleeves provides a crucial barrier to protect skin and clothing from contamination.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood. In the absence of adequate ventilation, a respirator with an appropriate organic vapor cartridge may be necessary.
This compound Disposal Procedures: A Step-by-Step Guide
As a halogenated organic compound, this compound requires disposal as hazardous waste. Improper disposal, such as pouring it down the drain, can lead to environmental contamination and is a violation of regulatory standards.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process.
-
Halogenated vs. Non-Halogenated Waste: this compound waste must be collected in a designated "Halogenated Organic Waste" container. It should never be mixed with non-halogenated organic waste, as this can complicate the disposal process and increase costs.
-
Solid vs. Liquid Waste: Collect solid this compound waste (e.g., contaminated filter paper, gloves) and liquid this compound waste (e.g., solutions in organic solvents) in separate, clearly labeled containers.
Step 2: Waste Collection and Labeling
-
Container Selection: Use chemically resistant containers with secure, tight-fitting lids. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound (N-(2,3-dichlorophenyl)-cyclohexanecarboxamide)," and the approximate concentration and quantity.
Step 3: Storage of Waste
-
Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to prevent the spread of spills.
-
Conditions: Keep waste containers securely closed except when adding waste. Store them in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Complete all required waste disposal forms accurately and completely.
Experimental Protocols for Spill and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Small Spill Cleanup Protocol (less than 50 mL in a fume hood):
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.
-
Contain the Spill: Use absorbent pads or other inert material to contain the spill and prevent it from spreading.
-
Absorb the Spill: Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the Waste: Carefully scoop the absorbed material into a designated "Halogenated Organic Waste" container.
-
Decontaminate the Area: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Dispose of PPE: Remove and dispose of contaminated PPE as hazardous waste.
-
Wash Hands: Thoroughly wash your hands with soap and water.
Large Spill Cleanup Protocol (greater than 50 mL or outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to prevent the spread of vapors.
-
Contact EHS: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill on your own.
-
Provide Information: Be prepared to provide the name of the spilled chemical (this compound), the approximate quantity, and the location of the spill.
Data Presentation
Table 1: General Properties of Halogenated Organic Waste for Disposal
| Property | Guideline |
| Waste Category | Halogenated Organic Waste |
| Primary Hazard | Potential Toxicity, Environmental Hazard |
| Segregation | Separate from non-halogenated organic waste, aqueous waste, and solid waste. |
| Container Type | Chemically resistant (e.g., HDPE, Glass) with a secure lid. |
| Labeling | "Hazardous Waste," full chemical name, and concentration. |
| Storage | Designated Satellite Accumulation Area with secondary containment. |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility. |
Mandatory Visualization
Caption: this compound Disposal Workflow Diagram.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements. By prioritizing safety and adhering to established protocols, researchers can contribute to a secure and sustainable laboratory environment.
References
Personal protective equipment for handling MJC13
MJC13: Comprehensive Safety and Handling Protocols
This document provides essential safety and logistical information for the handling and disposal of the novel compound this compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Due to the unknown hazardous potential of the novel compound this compound, a cautious approach is mandated. The following personal protective equipment (PPE) is required at all times when handling this compound in solid or solution form.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a primary barrier against direct skin contact. Double-gloving offers additional protection in case of a breach of the outer glove. |
| Eye Protection | Chemical splash goggles | Protects eyes from potential splashes of this compound solutions or airborne particles of the solid compound. |
| Lab Coat | Flame-resistant laboratory coat | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. |
Operational Plan: Handling and Storage
2.1. Engineering Controls
All work with this compound, both in solid and solution form, must be conducted within a certified chemical fume hood. This engineering control is the primary means of minimizing inhalation exposure.
2.2. Handling Procedures
-
Weighing: When weighing the solid form of this compound, use a balance inside a chemical fume hood or a containment glove box to prevent the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately capped and agitated gently until the compound is fully dissolved.
-
General Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
2.3. Storage
Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
All waste materials contaminated with this compound, including gloves, disposable lab coats, and used glassware, must be disposed of as hazardous chemical waste.
Waste Segregation and Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound-contaminated waste.
Experimental Protocols
This section would typically include detailed, step-by-step methodologies for key experiments involving this compound. Due to the proprietary nature of this compound, specific experimental protocols are not publicly available at this time.
Signaling Pathways
This section would typically feature diagrams of signaling pathways affected by this compound. As research into the mechanism of action of this compound is ongoing, this information is not yet available.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
